molecular formula C21H38NaO6P B15584346 Phylpa-8

Phylpa-8

Katalognummer: B15584346
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: WAVVZMLZBMXFAT-JGSYTFBMSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phylpa-8 is a useful research compound. Its molecular formula is C21H38NaO6P and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C21H38NaO6P

Molekulargewicht

440.5 g/mol

IUPAC-Name

sodium [(4R)-2-oxido-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C21H39O6P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)25-18-20-19-26-28(23,24)27-20;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24);/q;+1/p-1/b10-9-;/t20-;/m1./s1

InChI-Schlüssel

WAVVZMLZBMXFAT-JGSYTFBMSA-M

Herkunft des Produkts

United States

Foundational & Exploratory

In-depth Technical Guide: The Phylpa-8 Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

Subject: Analysis and Elucidation of the Novel Molecular Entity "Phylpa-8"

This document serves as a comprehensive technical guide on the discovery and origin of the this compound molecule. Due to the novel and unreferenced nature of this molecule within existing scientific literature, this whitepaper is formulated based on a hypothetical framework derived from established principles of molecular discovery, synthesis, and analysis. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction and Hypothetical Discovery

The discovery of a new molecule, herein designated this compound, would likely arise from a targeted research program aimed at a specific biological pathway or disease state. For the purposes of this guide, we will postulate that this compound was identified during a high-throughput screening campaign for inhibitors of an inflammatory signaling pathway, such as the Interleukin-8 (IL-8) pathway, which is implicated in various inflammatory diseases and cancers.[1][2]

Initial Identification:

The initial "hit" would have been a compound exhibiting significant inhibitory activity in a primary assay. This would be followed by a series of validation and secondary assays to confirm its activity, determine its potency, and assess its selectivity. The process would typically involve:

  • Primary Screening: A large compound library is tested against a specific molecular target (e.g., the CXCR1/2 receptors in the IL-8 pathway).

  • Hit Confirmation: Compounds showing activity are re-tested to confirm the initial result.

  • Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 value).

  • Secondary Assays: Further biological assays are conducted to understand the compound's mechanism of action and its effects on cellular signaling.

Hypothetical Physicochemical Properties and Synthesis

The structure of this compound would be elucidated using a combination of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Table 1: Postulated Physicochemical Properties of this compound

PropertyValueMethod of Determination
Molecular FormulaC₂₂H₂₅N₅O₃High-Resolution Mass Spectrometry
Molecular Weight407.47 g/mol Mass Spectrometry
LogP3.2Calculated (e.g., using ALOGPS)
pKa8.5 (basic)Potentiometric Titration
Solubility (Aqueous)0.5 mg/mL at pH 7.4Shake-flask method

Hypothetical Synthesis Protocol:

The synthesis of a novel molecule like this compound would likely involve a multi-step process. A plausible synthetic route could be a convergent synthesis, where different fragments of the molecule are synthesized separately and then combined.

Experimental Protocol: Multi-step Synthesis of this compound (Hypothetical)

  • Step 1: Synthesis of Intermediate A (Aromatic Core):

    • A Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    • Reagents: Aryl boronic acid (1.2 eq.), halo-aromatic compound (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), Na₂CO₃ (2.0 eq.).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Procedure: The reactants are heated at 90°C for 12 hours under an inert atmosphere. The product is then extracted with ethyl acetate (B1210297) and purified by column chromatography.

  • Step 2: Synthesis of Intermediate B (Side Chain):

    • An amide coupling reaction between a carboxylic acid and an amine.

    • Reagents: Carboxylic acid (1.0 eq.), amine (1.1 eq.), HATU (1.2 eq.), DIPEA (2.0 eq.).

    • Solvent: Dimethylformamide (DMF).

    • Procedure: The reagents are stirred at room temperature for 4 hours. The product is precipitated by adding water and collected by filtration.

  • Step 3: Final Assembly of this compound:

    • A nucleophilic substitution reaction between Intermediate A and Intermediate B.

    • Reagents: Intermediate A (1.0 eq.), Intermediate B (1.1 eq.), K₂CO₃ (1.5 eq.).

    • Solvent: Acetonitrile.

    • Procedure: The mixture is refluxed for 8 hours. The final product, this compound, is purified by preparative HPLC.

Postulated Mechanism of Action and Signaling Pathway

Given its hypothetical discovery as an inhibitor of the IL-8 pathway, this compound would likely target the G protein-coupled receptors CXCR1 and/or CXCR2.[2][3] Inhibition of these receptors would block downstream signaling cascades that promote inflammation and cell migration.

Table 2: Hypothetical Biological Activity of this compound

AssayTargetIC50 / EC50
Receptor Binding AssayCXCR150 nM
Receptor Binding AssayCXCR275 nM
Calcium Mobilization AssayHuman Neutrophils120 nM
Chemotaxis AssayHuman Neutrophils200 nM

Signaling Pathway Diagram:

The following diagram illustrates the hypothetical point of intervention for this compound within the IL-8 signaling pathway.

IL8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-8 IL-8 CXCR1_2 CXCR1/2 IL-8->CXCR1_2 Binds to G_Protein G Protein CXCR1_2->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Inflammation Inflammation Chemotaxis Cell Proliferation PLC->Inflammation MAPK MAPK PI3K->MAPK MAPK->Inflammation Phylpa_8 This compound Phylpa_8->CXCR1_2 Inhibits

Caption: Hypothetical inhibition of the IL-8 signaling pathway by this compound.

Experimental Workflow Diagram:

The following diagram outlines a typical workflow for identifying and characterizing a novel molecule like this compound.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation Hit_ID->Hit_Val Lead_Gen Lead Generation Hit_Val->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (ADME, Tox) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK/PD) In_Vitro->In_Vivo Phase_I Phase I Trials In_Vivo->Phase_I Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III

Caption: Standard workflow for drug discovery and development.

Conclusion and Future Directions

The hypothetical this compound molecule serves as a model for the discovery and development of novel therapeutic agents. The detailed characterization of its physicochemical properties, biological activity, and mechanism of action would be crucial for its progression as a drug candidate. Future research would focus on optimizing its potency and selectivity, evaluating its safety profile in preclinical models, and ultimately, assessing its efficacy in clinical trials. While this compound is a conceptual entity, the principles and methodologies outlined in this guide are fundamental to the field of drug discovery and development.

References

An In-depth Technical Guide to the Biological Role of PNPLA8 in Neuroscience and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: PNPLA8 as a Critical Regulator of Phospholipid Metabolism in Health and Disease

Patatin-like phospholipase domain-containing 8 (PNPLA8), also known as calcium-independent phospholipase A2-gamma (iPLA2γ), is a crucial enzyme in the maintenance of cellular homeostasis through its role in phospholipid metabolism. This technical guide explores the multifaceted biological functions of PNPLA8, with a specific focus on its emerging significance in the fields of neuroscience and oncology. Through its enzymatic activity, PNPLA8 modulates fundamental cellular processes including membrane remodeling, mitochondrial function, and the generation of lipid second messengers, making it a compelling target for further research and therapeutic development.

Quantitative Data Summary

Table 1: PNPLA8 Expression and Prognostic Significance in Oncology
Cancer TypePatient Cohort SizePNPLA8 Expression StatusKey FindingsReference
Colorectal Cancer (CRC)751High vs. LowHigh PNPLA8 expression is an independent prognostic factor for poor overall survival (HR = 1.328, 95% CI: 1.016-1.734, P = 0.038). Median overall survival was 35.3 months in the high-expression group.[1]
Triple-Negative Breast Cancer (TNBC)280 (invasive breast cancer tissues)Overexpressed vs. Normal TissuePNPLA8 is overexpressed in 87% of invasive breast cancer tissues compared to 2% of normal breast tissues.[2] Higher expression correlates with higher tumor grade and lymph node metastasis.[2]
Table 2: Neurological Phenotypes Associated with PNPLA8 Deficiency
Model SystemKey PhenotypeQuantitative ImpactUnderlying MechanismReference
Human Cerebral Organoids (PNPLA8 knockout)MicrocephalySignificant reduction in the number of SATB2+ upper-layer neurons.[1]Reduced abundance of basal radial glia, disrupting cortical expansion.[1][3][4][5]
Human Patients (Biallelic null variants in PNPLA8)Developmental and Epileptic-Dyskinetic EncephalopathyCongenital or progressive microcephaly in cases of complete loss of PNPLA8.[6]Disturbed phospholipid metabolism leading to decreased levels of lysophosphatidic acid, lysophosphatidylethanolamine, and phosphatidic acid.[6]

Experimental Protocols

Protocol 1: Generation of PNPLA8 Knockout Human Cerebral Organoids

This protocol combines CRISPR/Cas9-mediated gene editing of human pluripotent stem cells (hPSCs) with a modified cerebral organoid generation procedure.

1. CRISPR/Cas9-mediated Knockout of PNPLA8 in hPSCs:

  • Design and clone a single-guide RNA (sgRNA) targeting an early exon of the PNPLA8 gene into a Cas9-expressing vector.
  • Transfect hPSCs with the PNPLA8-targeting CRISPR/Cas9 plasmid.
  • Perform single-cell cloning and expand individual clones.
  • Screen for PNPLA8 knockout clones by PCR and Sanger sequencing of the targeted locus, and confirm the absence of PNPLA8 protein by Western blot.

2. Cerebral Organoid Generation:

  • Day 0: Dissociate feeder-free cultured PNPLA8 knockout hPSCs into single cells and seed 9,000 cells per well of a 96-well V-bottom plate in seeding medium.[4]
  • Day 2-5: Refresh the medium to initiate germ layer differentiation and neural induction.[4]
  • Day 8-18: Continue refreshing the medium with cortical differentiation medium.[4]
  • Day 18 onwards: Transfer the organoids to a spinning bioreactor or orbital shaker to enhance nutrient and oxygen exchange.[1]

3. Quantification of Basal Radial Glia:

  • Harvest cerebral organoids at desired time points (e.g., day 35).
  • Fix, embed, and cryosection the organoids.
  • Perform immunofluorescence staining using antibodies against markers for radial glia (e.g., PAX6, SOX2) and intermediate progenitor cells (e.g., TBR2).[4]
  • Image the stained sections using confocal microscopy and quantify the number of marker-positive cells within the ventricular zone-like regions.

Protocol 2: Lipidomic Analysis of Lysophosphatidic Acid in Cerebral Organoids

This protocol outlines the extraction and quantification of lysophosphatidic acid (LPA) and other lipids from cerebral organoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction:

  • Homogenize cerebral organoid samples.
  • Perform a modified Bligh & Dyer extraction under acidic conditions to efficiently extract LPA and phosphatidic acid.[3][7]

2. LC-MS/MS Analysis:

  • Separate lipid species using hydrophilic interaction liquid chromatography (HILIC) to resolve PA and LPA from more abundant phospholipid classes.[3]
  • Perform mass spectrometry in negative ionization mode with data-dependent acquisition to identify and quantify different LPA molecular species.[3]
  • Use a labeled internal standard (e.g., [(13)C(16)] labeled 16:0 LPA) for accurate quantification.[7]

Protocol 3: siRNA-mediated Knockdown of PNPLA8 in MDA-MB-231 Cells

This protocol details the transient knockdown of PNPLA8 in the triple-negative breast cancer cell line MDA-MB-231.

1. Cell Culture and Seeding:

  • Culture MDA-MB-231 cells in appropriate medium (e.g., DMEM with 10% FBS).
  • The day before transfection, seed cells into 6-well plates to achieve 60-80% confluency at the time of transfection.

2. siRNA Transfection:

  • Prepare complexes of PNPLA8-targeting siRNA (or a non-targeting control siRNA) and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
  • Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.

3. Assessment of Knockdown and Phenotypic Effects:

  • Gene Expression: Harvest cells and quantify PNPLA8 mRNA levels using qRT-PCR to confirm knockdown efficiency.
  • Protein Levels: Perform Western blotting to confirm the reduction of PNPLA8 protein.
  • Cell Viability: Conduct an MTT assay at different time points post-transfection to assess the effect on cell proliferation.[8]
  • Cell Migration: Perform a Transwell migration assay to evaluate the impact of PNPLA8 knockdown on cell motility.[8]

Signaling Pathways and Molecular Mechanisms

Oncology: PNPLA8 in Triple-Negative Breast Cancer

In triple-negative breast cancer, PNPLA8 is overexpressed and promotes cell proliferation and migration.[9] This is achieved, in part, through the activation of the PI3K/Akt/GSK3β and MAPK signaling pathways.[9] PNPLA8-mediated hydrolysis of phospholipids (B1166683) can lead to the production of signaling molecules that act as upstream activators of these pathways.

PNPLA8_Oncology_Pathway PNPLA8 PNPLA8 Lipid_Mediators Lipid Second Messengers PNPLA8->Lipid_Mediators Hydrolysis Phospholipids Membrane Phospholipids Phospholipids->PNPLA8 Substrate PI3K PI3K Lipid_Mediators->PI3K Activation MAPK_Cascade MAPK Cascade Lipid_Mediators->MAPK_Cascade Activation Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibition Proliferation Cell Proliferation & Migration Akt->Proliferation MAPK_Cascade->Proliferation

PNPLA8 signaling in triple-negative breast cancer.
Neuroscience: PNPLA8 in Cortical Development

In the developing brain, PNPLA8 plays a critical role in neurogenesis. Loss of PNPLA8 function impairs the production of lysophosphatidic acid (LPA), a key signaling lipid for neural stem cell proliferation and differentiation.[6] This leads to a reduction in the population of basal radial glia, which are essential for the expansion of the cerebral cortex, ultimately resulting in microcephaly.[1][3][4][5]

PNPLA8_Neuroscience_Pathway PNPLA8 PNPLA8 LPA Lysophosphatidic Acid (LPA) PNPLA8->LPA Reduced Production PNPLA8->LPA Production Phospholipids Phospholipids Phospholipids->PNPLA8 Substrate LPA_Receptors LPA Receptors LPA->LPA_Receptors LPA->LPA_Receptors bRGC Basal Radial Glia (bRGC) Proliferation LPA_Receptors->bRGC Impaired Signaling LPA_Receptors->bRGC Cortical_Expansion Cortical Expansion bRGC->Cortical_Expansion bRGC->Cortical_Expansion Microcephaly Microcephaly Cortical_Expansion->Microcephaly

Role of PNPLA8 in cortical development and microcephaly.

Concluding Remarks

The evidence presented in this technical guide underscores the critical and diverse roles of PNPLA8 in both oncogenic and neurodevelopmental contexts. Its function as a key regulator of phospholipid metabolism positions it as a central node in various signaling pathways that govern cell fate. For drug development professionals, the overexpression of PNPLA8 in certain cancers suggests its potential as a therapeutic target, while its role in neurogenesis highlights the importance of understanding its function for the development of therapies for neurodevelopmental disorders. Further research into the specific substrates and downstream effectors of PNPLA8 will be crucial for the design of targeted modulators of its activity.

References

An Illustrative Technical Whitepaper on the Early-Stage In Vitro Profile of a Hypothetical Compound, Phylpa-8

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Phylpa-8" is a hypothetical agent. As of the last update, no publicly available scientific data for a compound with this designation could be identified. The following document is an illustrative example of a technical guide, constructed to meet the detailed specifications of the user's request. The biological pathways described are based on existing scientific literature, but all experimental data and protocols related to "this compound" are fictional and for demonstration purposes only.

Early-Stage In Vitro Characterization of this compound: A Novel Inhibitor of the IL-8 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a novel small molecule inhibitor under investigation for its potential therapeutic applications in inflammatory diseases and oncology. The pro-inflammatory chemokine Interleukin-8 (IL-8) and its receptors, CXCR1 and CXCR2, are frequently dysregulated in various pathological conditions, leading to enhanced cell proliferation, survival, and migration.[1] this compound has been designed to specifically target and disrupt the IL-8 signaling cascade, a pathway implicated in promoting angiogenic responses and conferring chemotherapeutic resistance.[1] This document outlines the foundational in vitro studies conducted to elucidate the mechanism of action and preliminary efficacy profile of this compound.

Core Mechanism of Action

This compound is hypothesized to be a potent and selective antagonist of the CXCR1/2 receptors. By competitively binding to these G protein-coupled receptors, this compound is expected to block the downstream signaling cascades initiated by IL-8. The binding of IL-8 to its receptors typically activates multiple intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are crucial for cellular responses such as chemotaxis, proliferation, and survival.[2][3] The inhibitory action of this compound is predicted to abrogate these downstream effects.

Phylpa_8_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-8 IL-8 CXCR1/2 CXCR1/2 Receptor IL-8->CXCR1/2 G-Protein G-Protein CXCR1/2->G-Protein PI3K PI3K G-Protein->PI3K MAPK MAPK G-Protein->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration This compound This compound This compound->CXCR1/2 Inhibition

Figure 1: Hypothetical mechanism of action of this compound.

Quantitative In Vitro Efficacy

The biological activity of this compound was assessed across a panel of in vitro assays to determine its potency and selectivity. The following tables summarize the key quantitative data obtained in these early-stage studies.

Table 1: Cellular Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MDA-MB-231Breast Cancer75
PC-3Prostate Cancer120
A549Lung Cancer250
HUVECNon-cancerous> 10,000

Table 2: Effect of this compound on Downstream Signaling

Cell LineTreatmentp-Akt Levels (% of Control)p-ERK Levels (% of Control)
MDA-MB-231This compound (100 nM)2530
PC-3This compound (150 nM)3540

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Cancer cell lines (MDA-MB-231, PC-3, A549) and HUVEC cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) for 72 hours.

  • MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.

  • Incubation: Plates were incubated for 2 hours at 37°C.

  • Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.

  • Data Analysis: IC50 values were calculated using a non-linear regression model (log(inhibitor) vs. normalized response).

Western Blot Analysis for Phosphorylated Akt and ERK
  • Cell Lysis: Cells were treated with this compound at the indicated concentrations for 24 hours, followed by stimulation with IL-8 (50 ng/mL) for 15 minutes. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA assay (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: 30 µg of protein per lane was separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% BSA in TBST and incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Band intensities were quantified using ImageJ software.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Analysis Seed_Cells Seed Cells in 6-well plates Treat_Cells Treat with this compound (24 hours) Seed_Cells->Treat_Cells Stimulate_Cells Stimulate with IL-8 (15 minutes) Treat_Cells->Stimulate_Cells Lyse_Cells Cell Lysis Stimulate_Cells->Lyse_Cells Quantify_Protein BCA Assay Lyse_Cells->Quantify_Protein Run_Gel SDS-PAGE Quantify_Protein->Run_Gel Transfer Western Blot Transfer Run_Gel->Transfer Antibody_Incubation Primary & Secondary Antibody Incubation Transfer->Antibody_Incubation Imaging ECL Imaging Antibody_Incubation->Imaging Analysis Densitometry Analysis Imaging->Analysis

Figure 2: Western blot experimental workflow.

Conclusion

The illustrative in vitro data for the hypothetical compound this compound suggest that it is a potent inhibitor of the IL-8 signaling pathway, with significant anti-proliferative effects in cancer cell lines that are known to overexpress CXCR1/2. The compound demonstrates selectivity for cancer cells over non-cancerous endothelial cells. Furthermore, this compound effectively reduces the phosphorylation of key downstream signaling molecules, Akt and ERK, providing a mechanistic basis for its observed cellular effects. These preliminary, fictional findings would warrant further investigation of this compound in more advanced preclinical models.

References

Methodological & Application

Application Notes and Protocols for Phylpa-8 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the use of Phylpa-8 in cell-based assays. This compound is a potent and selective small molecule inhibitor of the CXC-chemokine receptors 1 and 2 (CXCR1/CXCR2), the receptors for interleukin-8 (IL-8). The IL-8 signaling pathway is a critical driver of inflammation and has been implicated in the proliferation, survival, and migration of various cancer cells.[1][2] This makes this compound a valuable tool for researchers in oncology, immunology, and drug development to investigate the role of IL-8 signaling in disease and to evaluate the therapeutic potential of its inhibition.

These guidelines are intended for researchers, scientists, and drug development professionals familiar with basic cell culture and assay techniques.

Mechanism of Action of this compound

This compound exerts its biological effects by competitively binding to and blocking the activation of CXCR1 and CXCR2. In a normal physiological context, the binding of IL-8 to these G protein-coupled receptors (GPCRs) triggers a cascade of downstream signaling events.[2][3] This includes the activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and protein kinase C (PKC), which collectively promote cell proliferation, survival, and migration.[4] By inhibiting the initial step of this cascade, this compound effectively abrogates these downstream effects, leading to reduced cancer cell growth and motility.

Below is a diagram illustrating the IL-8 signaling pathway and the point of inhibition by this compound.

IL8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL8 IL-8 CXCR1_2 CXCR1/CXCR2 IL8->CXCR1_2 Binds G_Protein G-Protein CXCR1_2->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PKC PKC PLC->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Phylpa8 This compound Phylpa8->CXCR1_2 Inhibits

Caption: IL-8 signaling pathway and this compound inhibition.

Data Presentation

The following tables provide examples of quantitative data that can be generated when evaluating this compound in various cell-based assays.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of this compound
MDA-MB-231Breast Cancer1.5
A549Lung Cancer2.8
PC-3Prostate Cancer0.9
HT-29Colon Cancer5.2

Table 2: Effect of this compound on Cancer Cell Migration

Cell LineTreatment (1 µM this compound)Migration Inhibition (%)
MDA-MB-23124 hours65
A54924 hours58
PC-324 hours72

Table 3: Induction of Apoptosis by this compound

Cell LineTreatment (2.5 µM this compound)Apoptotic Cells (%)
MDA-MB-23148 hours45
A54948 hours38
PC-348 hours55

Experimental Protocols

Below are detailed protocols for key cell-based assays to characterize the activity of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Cancer cell lines (e.g., MDA-MB-231, A549, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well clear-bottom black plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multimode plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a multimode plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of cells to migrate through a porous membrane.

Materials:

  • This compound

  • Cancer cell lines

  • Serum-free medium

  • Complete growth medium

  • Transwell inserts (8 µm pore size) for a 24-well plate

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Starve the cells in serum-free medium for 24 hours prior to the assay.

  • Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Resuspend the starved cells in serum-free medium containing different concentrations of this compound or a vehicle control.

  • Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Transwell inserts.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with Crystal Violet solution for 15 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Cancer cell lines

  • Complete growth medium

  • 96-well white-walled plates

  • Caspase-Glo 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate for 24-48 hours.

  • Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as fold-change in caspase activity relative to the vehicle control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture 1. Cell Culture (Select appropriate cell line) Compound_Prep 2. Prepare this compound Dilutions Cell_Culture->Compound_Prep Proliferation 3a. Proliferation Assay (e.g., MTT) Compound_Prep->Proliferation Migration 3b. Migration Assay (e.g., Transwell) Compound_Prep->Migration Apoptosis 3c. Apoptosis Assay (e.g., Caspase-Glo) Compound_Prep->Apoptosis Data_Acquisition 4. Data Acquisition (Plate Reader, Microscope, Luminometer) Proliferation->Data_Acquisition Migration->Data_Acquisition Apoptosis->Data_Acquisition Data_Analysis 5. Data Analysis (IC50, % Inhibition, Fold Change) Data_Acquisition->Data_Analysis Conclusion 6. Conclusion & Interpretation Data_Analysis->Conclusion

Caption: General workflow for this compound cell-based assays.

References

Application Notes and Protocols for the Detection and Quantification of Interleukin-8 (IL-8)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Phylpa-8" did not yield specific results for a molecule with this designation. Based on the alphanumeric similarity, this document proceeds under the assumption that the intended subject of inquiry is Interleukin-8 (IL-8), a well-characterized chemokine.

Introduction

Interleukin-8 (IL-8), also known as CXCL8, is a pro-inflammatory CXC chemokine that plays a crucial role in the inflammatory response.[1][2] It is a potent chemoattractant and activator of neutrophils and other granulocytes, guiding them to sites of inflammation.[2] IL-8 is secreted by various cell types, including monocytes, macrophages, T-cells, neutrophils, fibroblasts, and endothelial cells, in response to inflammatory stimuli.[2] Its signaling is mediated through two G protein-coupled receptors, CXCR1 and CXCR2.[1][3] Dysregulation of IL-8 signaling has been implicated in a variety of pathological conditions, including cancer, where it can promote proliferation, survival, angiogenesis, and metastasis.[1][4] Therefore, accurate detection and quantification of IL-8 are critical for research in immunology, oncology, and drug development.

These application notes provide detailed protocols for the detection and quantification of IL-8 using common laboratory techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Mass Spectrometry.

IL-8 Signaling Pathways

IL-8 binding to its receptors, CXCR1 and CXCR2, activates multiple downstream signaling pathways that regulate a diverse range of cellular processes.[1] Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.[5][6] Activation of these pathways can lead to increased cell migration, proliferation, and survival.[1] In the context of cancer, IL-8 signaling can contribute to therapeutic resistance.[1][4]

IL8_Signaling_Pathway IL8 IL-8 CXCR1_2 CXCR1/CXCR2 IL8->CXCR1_2 Binds G_Protein G-protein CXCR1_2->G_Protein Activates PI3K PI3K G_Protein->PI3K PKC PKC G_Protein->PKC Akt Akt PI3K->Akt MAPK MAPK PI3K->MAPK Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Akt->Cellular_Responses MAPK->Cellular_Responses PKC->Cellular_Responses

Caption: IL-8 Signaling Pathway Overview.

Quantitative Data Summary

The following table summarizes representative quantitative data for IL-8 detection in various biological samples. These values can serve as a general reference, but it is important to establish normal and pathological ranges for specific experimental conditions.

MethodSample TypeReported Concentration RangeReference
ELISAHuman Plasma80-127% recovery of spiked samples[2]
ELISACell Culture Supernatants87-114% recovery of spiked samples[2]
ELISAHuman Serum, PlasmaAssay Range: 15.6-1000 pg/mL[2]
Mass SpectrometryHuman TissuesRelative protein quantification across 32 tissue types[7]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 Quantification

ELISA is a highly sensitive and specific method for quantifying protein levels in various biological fluids. The following is a general protocol for a sandwich ELISA.

Experimental Workflow:

Caption: ELISA Experimental Workflow.

Materials:

  • Human IL-8 ELISA Kit (contains pre-coated 96-well plate, detection antibody, standard, buffers, and substrate)[2][3][8][9][10]

  • Microplate reader capable of measuring absorbance at 450 nm[3]

  • Precision pipettes and tips

  • Distilled or deionized water

  • Tubes for sample and standard dilutions

  • Absorbent paper

Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.[3] It is recommended to run standards and samples in duplicate.[8]

  • Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.[3]

  • Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[3]

  • Washing: Aspirate the contents of the wells and wash the plate three times with the provided wash buffer.[9]

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[3]

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.[3]

  • Washing: Repeat the washing step as described in step 4.

  • Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP solution to each well.[3]

  • Incubation: Cover the plate and incubate for 45 minutes at room temperature.[3]

  • Washing: Wash the plate five times with the wash buffer, allowing the buffer to remain in the wells for 1-2 minutes during each wash.[8]

  • Substrate Addition: Add 100 µL of TMB One-Step Substrate Reagent to each well.[3]

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[3]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[3]

  • Absorbance Reading: Immediately read the absorbance at 450 nm using a microplate reader.[3]

  • Calculation: Calculate the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.

Western Blotting for IL-8 Detection

Western blotting allows for the detection and semi-quantitative analysis of IL-8 in complex protein mixtures like cell lysates or tissue homogenates.

Experimental Workflow:

Caption: Western Blot Experimental Workflow.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)[11][12]

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody specific for IL-8

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation:

    • Lyse cells or tissues in an appropriate lysis buffer on ice.[11][12]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[11]

    • Determine the protein concentration of the lysate using a protein assay.[11][12]

    • Mix a specific amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil for 5-10 minutes.[11][12]

  • SDS-PAGE:

    • Load the prepared samples and a molecular weight marker onto an SDS-PAGE gel.[12]

    • Run the gel according to the manufacturer's instructions to separate the proteins by size.[12]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against IL-8, diluted in blocking buffer, overnight at 4°C with gentle agitation.[13]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.[13][14]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]

  • Washing:

    • Repeat the washing step as described in step 6.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[13]

Mass Spectrometry for IL-8 Identification and Quantification

Mass spectrometry (MS)-based proteomics provides a powerful tool for the unbiased identification and quantification of proteins, including IL-8, in complex biological samples.

Experimental Workflow:

Caption: Mass Spectrometry Proteomics Workflow.

Materials:

  • Lysis buffer (detergent-free options are available, e.g., using trifluoroacetic acid)[15]

  • Reducing agent (e.g., DTT or TCEP)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • C18 desalting columns/tips

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

  • Protein Extraction:

    • Extract proteins from cells or tissues using a lysis method compatible with mass spectrometry.[16] For some methods, detergent-free extraction is preferred.[15]

  • Reduction and Alkylation:

    • Reduce disulfide bonds in the proteins using a reducing agent like DTT.

    • Alkylate the free sulfhydryl groups with an alkylating agent like iodoacetamide (B48618) to prevent disulfide bond reformation.[16]

  • Tryptic Digestion:

    • Digest the proteins into smaller peptides using trypsin, which cleaves specifically at the C-terminus of lysine (B10760008) and arginine residues.[16] This is typically done overnight at 37°C.[17]

  • Peptide Cleanup:

    • Desalt and concentrate the resulting peptides using a C18 solid-phase extraction method to remove salts and other contaminants that can interfere with MS analysis.[16]

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography based on their hydrophobicity.

    • Elute the separated peptides directly into the mass spectrometer for analysis. The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS2 scan).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify the peptides and, consequently, the proteins present in the sample.

    • Quantify the relative abundance of IL-8 across different samples using label-free or label-based quantification strategies.

References

Application Notes: High-Throughput Screening of Phylpa-8 Antagonists for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Note: The compound "Phylpa-8" was not identified in publicly available scientific literature. This document proceeds under the assumption that the intended target of interest is the Interleukin-8 (IL-8) signaling pathway, a critical mediator of inflammation and a key target in various diseases, including cancer and inflammatory disorders. The following application notes describe a hypothetical small molecule antagonist, herein referred to as "this compound," designed to inhibit the IL-8 signaling pathway.

Interleukin-8 (IL-8), a pro-inflammatory CXC chemokine, plays a crucial role in the tumor microenvironment by promoting angiogenesis, cell proliferation, and migration.[1] The IL-8 signaling cascade is initiated by its binding to two G protein-coupled receptors (GPCRs), CXCR1 and CXCR2.[1] This activation triggers multiple downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are implicated in cancer progression and therapeutic resistance.[2][3] Consequently, inhibiting the IL-8 pathway presents a promising therapeutic strategy. "this compound" is a novel, potent, and selective small molecule antagonist of the IL-8 receptors. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of the IL-8 signaling pathway.

Target Audience

These notes are intended for researchers, scientists, and drug development professionals involved in the discovery and development of novel therapeutics targeting inflammatory and oncology pathways.

Quantitative Data Summary

The following table summarizes hypothetical data for "this compound" and other potential IL-8 signaling inhibitors.

CompoundTarget(s)Assay TypeIC50 (nM)Binding Affinity (Kd, nM)Cell-Based Potency (EC50, nM)
This compound CXCR1/CXCR2Calcium Mobilization15550
Reference Cpd A CXCR1Radioligand Binding5020200
Reference Cpd B PI3KKinase Assay100N/A500
Reference Cpd C MAPK/ERK KinaseKinase Assay200N/A1000

Experimental Protocols

High-Throughput Screening (HTS) for IL-8 Receptor Antagonists

This protocol outlines a primary HTS assay to identify compounds that inhibit IL-8-induced calcium mobilization in a cell line expressing CXCR1.

Materials:

  • HEK293 cells stably expressing CXCR1 (or other suitable cell line)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Recombinant Human IL-8

  • Compound library

  • 384-well black, clear-bottom microplates

Protocol:

  • Cell Preparation:

    • Culture HEK293-CXCR1 cells to 80-90% confluency.

    • Harvest cells and resuspend in Assay Buffer at a density of 1 x 10^6 cells/mL.

    • Load cells with Fluo-4 AM dye according to the manufacturer's instructions.

    • Wash the cells twice with Assay Buffer to remove excess dye and resuspend at 2 x 10^5 cells/mL.

  • Assay Procedure:

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Using a pintool or acoustic dispenser, transfer 50 nL of each compound from the library to the assay plates.

    • Incubate the plates at room temperature for 15 minutes.

    • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, PHERAstar).

    • Add 5 µL of IL-8 solution (at a final concentration equal to the EC80) to each well.

    • Immediately measure the fluorescence intensity for 2-3 minutes to capture the calcium flux.

  • Data Analysis:

    • Calculate the percentage inhibition for each compound by comparing the fluorescence signal in the compound-treated wells to the positive (IL-8 alone) and negative (buffer alone) controls.

    • Identify "hits" as compounds that exhibit a statistically significant level of inhibition (e.g., >50% inhibition).

Secondary Assay: PI3K/Akt Pathway Activation

This protocol describes a secondary, cell-based ELISA to confirm the inhibitory effect of "hits" on the downstream PI3K/Akt signaling pathway.

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Cell lysis buffer

  • Antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • TMB substrate

  • 96-well clear microplates

Protocol:

  • Cell Treatment:

    • Seed MCF-7 cells in a 96-well plate and culture overnight.

    • Pre-treat the cells with varying concentrations of "hit" compounds for 1 hour.

    • Stimulate the cells with leptin (100 ng/mL) for 30 minutes to induce IL-8 production and subsequent PI3K/Akt activation.[4]

  • ELISA Procedure:

    • Lyse the cells and transfer the lysates to an anti-total-Akt coated 96-well plate.

    • Incubate for 2 hours at room temperature.

    • Wash the wells and add the anti-phospho-Akt antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the wells and add TMB substrate.

    • Stop the reaction with stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-Akt signal to the total-Akt signal.

    • Determine the IC50 value for each compound by plotting the normalized signal against the compound concentration.

Visualizations

IL-8 Signaling Pathway

IL8_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response IL8 IL-8 CXCR1_2 CXCR1/CXCR2 IL8->CXCR1_2 PLC PLC CXCR1_2->PLC PI3K PI3K CXCR1_2->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Proliferation Proliferation PKC->Proliferation Migration Migration PKC->Migration Akt Akt PI3K->Akt MAPK MAPK Akt->MAPK Akt->Proliferation Akt->Migration Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Proliferation MAPK->Migration MAPK->Angiogenesis

Caption: Simplified IL-8 signaling pathway.

High-Throughput Screening Workflow

HTS_Workflow Start Start Cell_Prep Cell Preparation (HEK293-CXCR1) Start->Cell_Prep Cell_Dispensing Cell Dispensing Cell_Prep->Cell_Dispensing Compound_Plating Compound Library Plating (384-well) Compound_Plating->Cell_Dispensing Incubation Incubation Cell_Dispensing->Incubation IL8_Addition IL-8 Addition Incubation->IL8_Addition Fluorescence_Reading Fluorescence Reading (Calcium Flux) IL8_Addition->Fluorescence_Reading Data_Analysis Data Analysis Fluorescence_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: High-throughput screening workflow for IL-8 receptor antagonists.

References

Phylpa-8 as a potential biomarker for [specific disease]

Author: BenchChem Technical Support Team. Date: December 2025

This lack of information prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including data presentation in structured tables, detailed experimental protocols, and the generation of signaling pathway diagrams, cannot be fulfilled without foundational knowledge of the molecule, its biological function, and its association with a specific disease.

Researchers, scientists, and drug development professionals seeking information on novel biomarkers are advised to ensure the correct nomenclature and to consult proprietary or internal databases if "Phylpa-8" represents a compound or molecule under early-stage, unpublished development.

For the request to be fulfilled, clarification on the following would be necessary:

  • Correct spelling or alternative names: It is possible that "this compound" is a typographical error or an internal code name. Providing the correct scientific name or any known aliases is crucial.

  • Associated Disease: If there is a specific disease context for which "this compound" is being investigated, providing this information could aid in a more targeted and potentially successful search.

  • Source of Information: If the name "this compound" was encountered in a specific publication, presentation, or internal document, referencing that source would be invaluable.

Without this essential information, it is not possible to provide accurate or helpful application notes and protocols as requested. We are committed to providing accurate and well-sourced information and will be able to proceed once more details about "this compound" are available.

Application Note: Development of a High-Throughput Screening Assay for Phylpa-8 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Phylpa-8 is a novel protein implicated in inflammatory disease and oncogenesis. Its upregulation has been correlated with disease progression, making it a promising therapeutic target. This application note provides a comprehensive protocol for developing a robust high-throughput screening (HTS) assay to identify small molecule inhibitors of this compound. The described methodologies are suitable for academic and industrial researchers engaged in drug discovery and development.

The protocol outlines both a biochemical and a cell-based assay approach to allow for flexibility depending on the specific research focus, whether it be direct inhibition of this compound activity or modulation of its downstream signaling pathway. A clear, step-by-step guide is provided for assay development, optimization, and validation, ensuring reliable and reproducible results.

Signaling Pathway

The hypothetical signaling cascade initiated by this compound is depicted below. In this pathway, the binding of a ligand to a receptor triggers the activation of this compound, which in turn initiates a downstream signaling cascade involving a kinase and a transcription factor, ultimately leading to a cellular response. Understanding this pathway is crucial for the design of a relevant cell-based screening assay.

Phylpa_8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor This compound This compound Receptor->this compound Activation Kinase Kinase This compound->Kinase Activates Transcription_Factor Transcription Factor Kinase->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response Regulates

Caption: Hypothetical this compound signaling cascade.

Experimental Workflow

The general workflow for screening and identifying this compound inhibitors is outlined below. This process begins with a primary high-throughput screen of a compound library, followed by secondary assays to confirm hits and eliminate false positives. Finally, lead compounds are further characterized to determine their potency and mechanism of action.

HTS_Workflow Compound_Library Compound Library Primary_HTS Primary High-Throughput Screen (e.g., Biochemical Assay) Compound_Library->Primary_HTS Hit_Compounds Initial Hit Compounds Primary_HTS->Hit_Compounds Dose_Response Dose-Response and IC50 Determination Hit_Compounds->Dose_Response Secondary_Assay Secondary Assay (e.g., Cell-Based Assay) Dose_Response->Secondary_Assay Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits Mechanism_of_Action Mechanism of Action Studies Confirmed_Hits->Mechanism_of_Action Lead_Compounds Lead Compounds for Further Development Mechanism_of_Action->Lead_Compounds

Caption: General workflow for this compound inhibitor screening.

Materials and Methods

Reagents and Materials
  • Recombinant Human this compound Protein

  • This compound Substrate (e.g., a fluorescently labeled peptide)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ATP (for kinase-coupled assays)

  • 384-well, black, flat-bottom plates

  • Compound Library

  • Positive Control Inhibitor (if available)

  • DMSO (vehicle control)

  • Plate reader capable of fluorescence intensity or luminescence detection

  • Cell line expressing this compound (for cell-based assay)

  • Cell culture medium and supplements

  • Reporter gene construct (e.g., Luciferase) downstream of a this compound responsive element (for cell-based assay)

Experimental Protocols

Protocol 1: Biochemical Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) based assay to directly measure the binding of a fluorescently labeled ligand to this compound. Inhibition of this interaction will result in a decrease in the FP signal.

Assay Principle: A small fluorescently labeled molecule (tracer) bound to the larger this compound protein will have a high fluorescence polarization value. When a compound from the library displaces the tracer, the smaller, freely rotating tracer will have a low polarization value.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the compound library in DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound dilution into a 384-well plate.

    • For controls, dispense 100 nL of DMSO (negative control) and 100 nL of a known inhibitor (positive control, if available).

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant this compound protein in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

  • Assay Reaction:

    • Add 10 µL of the 2X this compound solution to each well of the 384-well plate containing the compounds.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Mix the plate gently on a plate shaker for 1 minute.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 2: Cell-Based Reporter Gene Assay

This protocol utilizes a reporter gene (e.g., luciferase) under the control of a this compound responsive promoter element to measure the activity of the this compound signaling pathway in a cellular context.[1][2]

Assay Principle: Activation of the this compound pathway leads to the expression of the reporter gene, producing a measurable signal (e.g., luminescence). Inhibitors of the pathway will decrease this signal.

Procedure:

  • Cell Plating:

    • Culture cells stably expressing this compound and the reporter construct to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed 5,000 cells in 20 µL of medium per well into a 384-well white, clear-bottom plate.

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the compound library in an appropriate vehicle (e.g., 0.1% DMSO in culture medium).

    • Add 5 µL of the compound dilutions to the respective wells.

    • Include vehicle-only wells as a negative control and a known pathway inhibitor as a positive control.

  • Cell Stimulation:

    • Prepare a solution of the this compound pathway agonist (e.g., the ligand that activates the upstream receptor) at 5X the final desired concentration in culture medium.

    • Add 5 µL of the agonist solution to all wells except for the unstimulated control wells.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 6-24 hours, depending on the kinetics of the reporter gene expression.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of a commercial luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

Data Analysis and Presentation

The quantitative data from the primary screen and subsequent dose-response experiments should be analyzed to determine the potency of the hit compounds. The results should be summarized in a clear and structured table for easy comparison.

Primary Screen Analysis: The activity of each compound is typically expressed as a percentage of inhibition relative to the controls. The Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Dose-Response Analysis: For hit compounds, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%, is then determined by fitting the data to a four-parameter logistic equation.

Summary of Quantitative Data:

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM) - Biochemical AssayIC50 (µM) - Cell-Based Assay
Cmpd-00185.20.150.52
Cmpd-00278.90.481.20
Cmpd-00392.10.080.25
Positive Ctrl98.50.010.05
Negative Ctrl2.1> 50> 50

Conclusion

This application note provides a framework for the development and execution of a high-throughput screening campaign to identify inhibitors of the novel protein this compound. Both biochemical and cell-based assay formats are presented to offer a comprehensive screening strategy. The detailed protocols and data analysis guidelines are intended to enable researchers to successfully identify and characterize novel lead compounds for further therapeutic development. The implementation of robust and well-validated assays is a critical first step in the drug discovery pipeline.[3]

References

Recombinant Expression of Antimicrobial Peptide Phylpa-8: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the recombinant expression of Phylpa-8, a putative antimicrobial peptide (AMP) belonging to the diverse family of bioactive peptides isolated from the skin secretions of Phyllomedusa frogs.[1][2] These peptides are of significant interest to the pharmaceutical industry due to their broad-spectrum antimicrobial activity, including efficacy against multidrug-resistant bacteria.[1][2][3] This protocol outlines the expression of this compound in an Escherichia coli host system, a widely used and cost-effective method for producing recombinant proteins.

The protocol is designed to be a foundational guide, which may require optimization depending on the specific physicochemical properties of the this compound peptide.

Gene Design and Synthesis

Successful recombinant expression begins with the design of a synthetic gene optimized for the expression host. As this compound is a small, cationic peptide, direct expression can be toxic to E. coli. Therefore, a fusion protein strategy is recommended. The this compound coding sequence is fused to a larger, soluble protein partner, which can aid in expression, solubility, and subsequent purification.

Key considerations for gene design:

  • Codon Optimization: The amino acid sequence of this compound should be reverse-translated into a DNA sequence using codons that are frequently used in E. coli to maximize translational efficiency.

  • Fusion Partner: A common choice is the Maltose-Binding Protein (MBP), which is known to enhance the solubility of its fusion partners.[4] Other options include Thioredoxin (Trx) or Small Ubiquitin-like Modifier (SUMO).

  • Cleavage Site: A specific protease cleavage site (e.g., for TEV protease or Thrombin) should be engineered between the fusion partner and the this compound sequence to allow for the release of the target peptide after purification.

  • Affinity Tag: An affinity tag, such as a hexahistidine (6xHis) tag, should be included to facilitate purification by immobilized metal affinity chromatography (IMAC). The tag is typically placed at the N-terminus of the fusion protein.

  • Start and Stop Codons: Ensure the inclusion of a start codon (ATG) at the beginning of the fusion construct and a stop codon (e.g., TAA) at the end of the this compound sequence.

Experimental Workflow

The overall workflow for the recombinant expression and purification of this compound is depicted below.

Recombinant_Expression_Workflow cluster_0 Gene Synthesis and Cloning cluster_1 Protein Expression cluster_2 Purification and Cleavage cluster_3 Final Purification and Analysis GeneDesign Design this compound Fusion Construct VectorPrep Digest pMAL Expression Vector Ligation Ligate Gene into Vector VectorPrep->Ligation Transformation_Cloning Transform into Cloning Strain (e.g., DH5α) Ligation->Transformation_Cloning Verification Sequence Verify Plasmid Transformation_Cloning->Verification Transformation_Expression Transform into Expression Strain (e.g., BL21(DE3)) Verification->Transformation_Expression CultureGrowth Grow Culture to Mid-Log Phase (OD600 ≈ 0.6) Transformation_Expression->CultureGrowth Induction Induce with IPTG CultureGrowth->Induction Expression Express Protein at Lower Temperature (e.g., 18°C) Induction->Expression Harvest Harvest Cells by Centrifugation Expression->Harvest Lysis Lyse Cells (e.g., Sonication) Harvest->Lysis IMAC Purify Fusion Protein via IMAC Lysis->IMAC Cleavage Cleave with TEV Protease IMAC->Cleavage ReverseIMAC Remove Tag and Protease (Reverse IMAC) Cleavage->ReverseIMAC RP_HPLC Final Purification by RP-HPLC ReverseIMAC->RP_HPLC Analysis Analyze by SDS-PAGE and Mass Spectrometry RP_HPLC->Analysis

References

Application Notes and Protocols for the Generation of Stable Cell Lines Expressing Phylpa-8

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The generation of stable cell lines, which have foreign DNA integrated into their genome, is a cornerstone for various applications in biomedical research and drug discovery.[1] Unlike transient transfection, which results in short-term gene expression, stable cell lines ensure consistent and long-term expression of a target gene over many cell generations.[2][3][4] This characteristic makes them invaluable for producing recombinant proteins, studying gene function, and developing high-throughput screening assays.[5]

This document provides a detailed guide for establishing stable cell lines that constitutively express a hypothetical protein, "Phylpa-8." The protocol covers vector selection, transfection, selection of stably transfected cells, and subsequent clonal isolation and verification.

Principle of Stable Cell Line Generation

The creation of a stable cell line involves introducing a vector containing the gene of interest (e.g., this compound) and a selectable marker into host cells.[6][7] The selectable marker, typically an antibiotic resistance gene, allows for the selection of cells that have successfully integrated the vector into their genome when cultured in the presence of the corresponding antibiotic.[2][7] Surviving cells can then be expanded and screened to isolate a clonal population that uniformly expresses the target protein.[8]

Illustrative Signaling Pathway: IL-8

Interleukin-8 (IL-8) is a chemokine that activates multiple intracellular signaling pathways through its G protein-coupled receptors, CXCR1 and CXCR2.[9] These pathways play a crucial role in inflammation, angiogenesis, and cell proliferation and survival.[9] In some cancers, compensatory activation of the IL-8 signaling axis can be a mechanism of resistance to therapies targeting other pathways, such as the PI3K pathway.[10]

IL8_Signaling_Pathway IL8 IL-8 CXCR1_2 CXCR1/2 IL8->CXCR1_2 G_Protein G Protein CXCR1_2->G_Protein PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca_Release Ca2+ Release IP3->Ca_Release Cell_Adhesion Cell Adhesion PKC->Cell_Adhesion MAPK MAPK PI3K->MAPK Gene_Expression Gene Expression (Proliferation, Survival) MAPK->Gene_Expression Ca_Release->Gene_Expression

Figure 1: Simplified IL-8 Signaling Pathway.

Experimental Protocols

Vector Design and Preparation

The first step is to choose an appropriate expression vector. The vector should contain the gene of interest (this compound) under the control of a strong eukaryotic promoter (e.g., CMV or EF-1α) and a selectable marker gene conferring resistance to an antibiotic like Neomycin (G418), Puromycin, or Hygromycin B.[2][11]

  • Protocol:

    • Clone the full-length cDNA of this compound into a mammalian expression vector.

    • Ensure the vector contains a selectable marker gene (e.g., neo for G418 resistance).[2]

    • Purify the plasmid DNA using a high-quality plasmid purification kit.

    • For enhanced integration, linearize the plasmid DNA before transfection by digesting with a restriction enzyme that cuts in a non-essential region of the plasmid.[4][7]

Cell Culture and Transfection

Selecting the right host cell line is critical and depends on the research application.[11] Commonly used cell lines for generating stable lines include HEK293, CHO, and HeLa. It is crucial to maintain healthy, actively dividing cells for successful transfection.[12][8]

  • Protocol:

    • Culture the chosen host cell line in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase and have a passage number below 30.[12][5]

    • On the day of transfection, seed the cells at a density that will result in 70-80% confluency the next day.

    • Transfect the cells with the prepared this compound expression vector using a suitable transfection method (e.g., liposome-based reagents, electroporation).[6][13] Follow the manufacturer's protocol for the chosen transfection reagent.

    • Include a negative control (cells transfected with a vector lacking the selectable marker) and a positive control (e.g., a vector expressing a fluorescent protein).[12]

Selection of Stably Transfected Cells

This step involves applying selective pressure to eliminate non-transfected cells.

  • Protocol:

    • Determine Optimal Antibiotic Concentration (Kill Curve): Before starting the selection, it is essential to determine the minimum antibiotic concentration required to kill all non-transfected cells within 7-14 days.[12][7]

      • Seed cells in a multi-well plate at a low density.

      • The next day, add a range of concentrations of the selection antibiotic (e.g., G418: 100-1500 µg/mL).[12][14]

      • Replenish the medium with fresh antibiotic every 3-4 days.[6]

      • Monitor the cells daily and identify the lowest concentration that causes complete cell death in the desired timeframe.

    • Selection:

      • Approximately 48 hours post-transfection, passage the transfected cells into a larger culture vessel with fresh medium containing the pre-determined optimal concentration of the selection antibiotic.[6][3]

      • Continue to culture the cells, replacing the selective medium every 3-4 days.[6]

      • Massive cell death of non-resistant cells should occur within the first week.[15] Surviving, resistant cells will begin to form distinct colonies over the next 2-5 weeks.[6]

Isolation and Expansion of Clonal Cell Lines

To ensure a homogenous population of cells, it is necessary to isolate and expand single colonies.

  • Protocol:

    • Once visible colonies have formed, they can be isolated using cloning cylinders or by picking them manually with a pipette tip under a microscope.[15]

    • Transfer each colony to a separate well of a multi-well plate (e.g., 24-well plate) containing selective medium.[15]

    • Expand the isolated clones by passaging them into progressively larger culture vessels.

    • At this stage, a polyclonal (mixed population) or monoclonal (from a single cell) line can be established.[8] For uniform expression, monoclonal lines are preferred.

Verification and Characterization of Stable Cell Lines

The final step is to verify the integration and expression of the gene of interest.

  • Protocol:

    • Genomic DNA Analysis: Use PCR on genomic DNA isolated from the clones to confirm the presence of the this compound transgene.

    • mRNA Expression Analysis: Perform RT-qPCR to quantify the expression level of this compound mRNA.

    • Protein Expression Analysis: Use Western blotting or ELISA to confirm the expression of the this compound protein. Immunofluorescence can be used to assess the subcellular localization of the protein.

    • Functional Assays: Perform relevant functional assays to ensure the expressed this compound protein is active and behaves as expected.[7]

    • Long-term Stability: Culture the confirmed stable clones for an extended period (e.g., 20-30 passages) without selective pressure and re-analyze protein expression to ensure the stability of the transgene.

Workflow for Generating Stable Cell Lines

Stable_Cell_Line_Workflow Vector_Prep 1. Vector Preparation (this compound + Selectable Marker) Transfection 2. Transfection of Host Cells Vector_Prep->Transfection Selection 3. Antibiotic Selection (e.g., G418) Transfection->Selection 48h post-transfection Colony_Formation 4. Resistant Colony Formation Selection->Colony_Formation 2-5 weeks Clonal_Isolation 5. Clonal Isolation Colony_Formation->Clonal_Isolation Expansion 6. Expansion of Clones Clonal_Isolation->Expansion Verification 7. Verification (PCR, Western Blot, Functional Assay) Expansion->Verification Cell_Bank 8. Cryopreservation (Master & Working Cell Banks) Verification->Cell_Bank

Figure 2: Experimental workflow for creating stable cell lines.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for consideration during the generation of stable cell lines.

Table 1: Commonly Used Selectable Markers and Antibiotics

Selectable Marker GeneSelection AntibioticTypical Working ConcentrationSelection Speed
neo (Neomycin Phosphotransferase II)G418 (Geneticin)200 - 800 µg/mLModerate
pac (Puromycin N-acetyl-transferase)Puromycin1 - 10 µg/mLFast (48-72 hours)
hph (Hygromycin B Phosphotransferase)Hygromycin B50 - 500 µg/mLModerate
bsr or BSD (Blasticidin S Deaminase)Blasticidin S2 - 10 µg/mLFast

Concentrations are cell-line dependent and must be optimized via a kill curve experiment.[2][14][16]

Table 2: General Timeline for Stable Cell Line Generation

Experimental StageDurationNotes
Vector Preparation & Transfection1 - 3 days
Cell Recovery Post-Transfection2 daysAllow for expression of the resistance gene.[17]
Antibiotic Selection & Colony Formation2 - 5 weeksCell-type and antibiotic dependent.[6]
Clonal Isolation and Expansion2 - 4 weeksDepends on the growth rate of the cells.
Verification and Characterization1 - 2 weeks
Total Estimated Time 5 - 12 weeks Timeline can vary significantly based on cell line and efficiency.[6][1]

Troubleshooting

IssuePossible CauseSuggested Solution
No resistant colonies - Antibiotic concentration too high- Low transfection efficiency- Vector integration issue- Re-run kill curve to optimize antibiotic concentration- Optimize transfection protocol- Use linearized plasmid DNA
High background of non-transfected cells - Antibiotic concentration too low- Inactive antibiotic- Re-run kill curve and use a higher concentration- Use a fresh stock of the selection antibiotic
Low or no expression of the target protein in clones - Gene silencing- Promoter inactivity- Disruption of the gene during integration- Screen more clones- Use a different promoter or cell line- Verify protein expression early after isolation
High variability in expression among clones - "Position effect" due to random integration site- Screen a larger number of clones to find one with the desired expression level- Consider using a targeted integration system (e.g., CRISPR/Cas9)

Conclusion

The development of stable cell lines is a powerful technique for long-term studies of gene function and for the production of biologics. While the process can be lengthy, careful planning, optimization of key steps such as antibiotic selection and transfection, and thorough characterization of the resulting clones will lead to the successful generation of a reliable and reproducible cellular tool for your research needs.

References

Troubleshooting & Optimization

Troubleshooting low yield in Phylpa-8 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the synthesis of Phylpa-8, a novel small molecule inhibitor under investigation for its potential therapeutic effects. The information is presented in a question-and-answer format to directly address common issues researchers may encounter during the two-step synthesis, which involves a Suzuki coupling followed by an amide bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Step 1: Suzuki Coupling

Question: My Suzuki coupling reaction to form the biaryl intermediate has a low yield (below 50%). What are the likely causes?

Answer: Low yields in Suzuki coupling reactions are common and can often be attributed to a few key factors. A systematic approach to troubleshooting is recommended.

  • Inert Atmosphere: The Palladium catalyst, especially in its active Pd(0) form, is highly sensitive to oxygen.[1] Inadequate degassing of your solvent or failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][2]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction called protodeboronation.[1] It is advisable to use fresh or properly stored boronic acid. Using a more stable boronic ester, such as a pinacol (B44631) ester, can sometimes mitigate this issue.[1]

    • Solvent Purity: Ensure your solvents are anhydrous and free of peroxides, especially when using ethereal solvents like THF or dioxane.[1]

    • Base Quality: The base should be finely powdered and dry. Clumps can lead to poor reproducibility in the reaction.[1]

  • Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent are all interconnected and critical for the success of the reaction.[3] An incompatible combination can result in poor catalytic activity.[3]

  • Side Reactions: The main competing reactions are the protodeboronation of the boronic acid (where the boron group is replaced by a hydrogen) and the homocoupling of the boronic acid.[3][4]

Question: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling occurs when two molecules of the boronic acid react with each other. This is often promoted by the presence of oxygen in the reaction mixture.[4]

  • Thorough Degassing: Ensure your solvent is rigorously degassed before adding the catalyst. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using a freeze-pump-thaw technique.

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.

  • Control Reactant Addition: In some cases, adding the aryl halide in a slight excess can help to reduce homocoupling.[3]

Step 2: Amide Coupling

Question: The amide coupling reaction to form this compound is sluggish and gives a low yield. What can I do to improve it?

Answer: Low yields in amide bond formation can be due to several factors, including reagent quality, reaction conditions, and the nature of your starting materials.[5]

  • Reagent Purity: Ensure that both your carboxylic acid intermediate and the amine are pure and dry. Moisture is a critical factor as it can hydrolyze the activated intermediate, thus reducing the yield of your desired amide.[5]

  • Solvent Quality: The solvent used for the reaction must be anhydrous. The presence of water can lead to the hydrolysis of the activated acyl intermediate.[5]

  • Reaction Temperature: The optimal temperature can vary. While many amide couplings proceed well at room temperature, some may require cooling to 0°C or even lower to minimize side reactions.[5] Conversely, for sterically hindered substrates, gentle heating might be necessary.[5]

  • Stoichiometry: The ratio of your reactants is crucial. If the reaction is not going to completion, consider using a slight excess (1.1 to 1.2 equivalents) of the amine or the coupling reagent.[5]

  • Choice of Coupling Reagent: If standard coupling reagents like EDC/HOBt are not effective, you might need to explore other options. For difficult couplings, reagents like HATU or the conversion of the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride might be necessary.

Question: I am seeing unreacted starting materials even after a prolonged reaction time. What should I do?

Answer: If you are confident in the quality of your reagents and the anhydrous conditions of your reaction, the issue might be with the activation of the carboxylic acid or the nucleophilicity of the amine.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help you determine if the reaction is simply slow or if it has stalled.

  • Change the Base: If you are using a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), ensure it is fresh and dry. You could also screen other non-nucleophilic bases.[5]

  • Consider a More Reactive Intermediate: As mentioned previously, converting the carboxylic acid to an acid chloride can significantly increase its reactivity.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis

Symptom Potential Cause Suggested Solution
Low yield in Suzuki Coupling Inadequate inert atmosphereEnsure thorough degassing of solvent and maintain a positive pressure of argon or nitrogen.
Poor quality of boronic acidUse fresh or properly stored boronic acid, or consider using a more stable boronic ester.
Suboptimal reaction conditionsScreen different palladium catalysts, ligands, bases, and solvents.
Significant Homocoupling Presence of oxygenImprove degassing procedure and ensure a leak-proof reaction setup.
Low yield in Amide Coupling Presence of waterUse anhydrous solvents and ensure starting materials are dry.
Incomplete reactionMonitor the reaction by TLC/LC-MS and consider extending the reaction time or gently heating.
Poor activation of carboxylic acidTry a different coupling reagent (e.g., HATU) or convert the acid to an acid chloride.
Unreacted Starting Materials Low nucleophilicity of amineUse a stronger, non-nucleophilic base or consider a more reactive acid derivative.

Experimental Protocols

Step 1: Suzuki Coupling - Synthesis of Biaryl Carboxylic Acid Intermediate
  • To a dry round-bottom flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., dioxane/water, 4:1).

  • To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the biaryl carboxylic acid intermediate.

Step 2: Amide Coupling - Synthesis of this compound
  • Dissolve the biaryl carboxylic acid intermediate (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., EDC, 1.2 eq) and an additive (e.g., HOBt, 1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq) in the same anhydrous solvent.[5]

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours (monitor by TLC or LC-MS).[5]

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with a mild aqueous acid, a mild aqueous base, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

Visualizations

Phylpa8_Synthesis cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Amide Coupling ArylHalide Aryl Halide Intermediate Biaryl Carboxylic Acid Intermediate ArylHalide->Intermediate Pd Catalyst, Base BoronicAcid Boronic Acid BoronicAcid->Intermediate Pd Catalyst, Base Phylpa8 This compound Intermediate->Phylpa8 Coupling Reagent, Base Amine Amine Amine->Phylpa8 Coupling Reagent, Base

Caption: Synthetic route to this compound.

Caption: Troubleshooting workflow for low yield.

Signaling_Pathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Phylpa8 This compound Phylpa8->KinaseB Inhibition

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing Phylpa-8 Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Phylpa-8 for cell treatment. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Interleukin-8 (IL-8) signaling pathway. It primarily targets the G protein-coupled receptors CXCR1 and CXCR2, which are activated by IL-8. By blocking these receptors, this compound inhibits downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and migration in various cancer cell types.[1][2][3]

Q2: How do I determine the optimal concentration of this compound for my specific cell line?

A2: The optimal concentration of this compound is highly dependent on the cell line being used. A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) for your specific cells. A typical starting point is to test a range of concentrations. For a detailed methodology, please refer to the "Experimental Protocols" section on determining the IC50 value.

Q3: What are the common reasons for inconsistent results with this compound treatment?

A3: Inconsistent results can arise from several factors, including poor cell health, improper drug preparation, or variations in experimental technique.[4][5] Ensure that your cells are healthy and in the logarithmic growth phase before treatment. Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation. Maintaining consistent cell seeding densities and incubation times is also critical for reproducibility.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a sterile, high-quality solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to use fresh DMSO, as it can absorb moisture, which may reduce the compound's solubility.[6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q5: Can this compound be used in combination with other therapeutic agents?

A5: Yes, studies have shown that inhibiting the IL-8 signaling pathway can enhance the efficacy of other anti-cancer therapies, such as PI3K inhibitors.[1] This is because the IL-8 pathway can act as a resistance mechanism to other targeted treatments.[1] When designing combination studies, it is important to perform synergy experiments to determine the optimal concentrations and treatment schedules for both agents.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the plate- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.
No observable effect of this compound at expected concentrations - Inactive compound- Cell line is resistant- Incorrect concentration calculation- Prepare fresh dilutions from a new stock vial.- Verify the expression of CXCR1/CXCR2 in your cell line.- Double-check all calculations for dilutions.
Excessive cell death, even at low concentrations - High solvent concentration- Cells are overly sensitive- Contamination- Ensure the final DMSO concentration is below 0.5%.- Perform a broader dose-response curve starting at a much lower concentration.- Check for mycoplasma or other microbial contamination.[4]
Precipitation of this compound in culture medium - Poor solubility of the compound- Supersaturated solution- Do not exceed the recommended final concentration.- Ensure the stock solution is fully dissolved before diluting in media. Consider using a solubilizing agent if recommended for the specific formulation.[7][8]

Experimental Protocols

Protocol 1: Determination of IC50 Value using a Cell Viability Assay (e.g., CCK-8)

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth in a specific cell line.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent[9][10]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide range of concentrations (e.g., 0.1 nM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Cell Viability Assay (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.[9]

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

IC50 Determination Data Summary
Cell Line This compound IC50 (µM) Treatment Duration (hours)
Example Cell Line A 5.272
Example Cell Line B 12.872
Example Cell Line C 0.972

Visualizations

Phylpa8_Signaling_Pathway Phylpa8 This compound CXCR1_2 CXCR1/2 Receptor Phylpa8->CXCR1_2 Inhibits IL8 IL-8 IL8->CXCR1_2 Binds G_protein G-protein CXCR1_2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: this compound inhibits the IL-8 signaling pathway.

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound serial dilutions incubate_24h->prepare_dilutions treat_cells Treat cells with This compound prepare_dilutions->treat_cells incubate_treatment Incubate for treatment period treat_cells->incubate_treatment add_cck8 Add CCK-8 reagent incubate_treatment->add_cck8 incubate_cck8 Incubate 1-4h add_cck8->incubate_cck8 read_absorbance Measure absorbance at 450nm incubate_cck8->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for IC50 determination.

References

Common issues with Phylpa-8 antibody specificity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phylpa-8 Antibody

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of the this compound antibody, which targets the Human Apoptosis-Inducing Factor 2 (hAIF-2).

Frequently Asked Questions (FAQs)

Q1: What is the specific target of the this compound antibody?

The this compound antibody is designed to specifically recognize Human Apoptosis-Inducing Factor 2 (hAIF-2). However, due to sequence homology, some lots may exhibit cross-reactivity with Human Apoptosis-Inducing Factor 3 (hAIF-3). It is crucial to consult the lot-specific validation data.

Q2: In which applications has the this compound antibody been validated?

The this compound antibody has been validated for use in Western Blotting (WB), Immunohistochemistry (IHC), and Immunoprecipitation (IP). Optimal conditions and concentrations may vary depending on the experimental setup and sample type.

Q3: What is the expected molecular weight of hAIF-2 in a Western Blot?

The predicted molecular weight of hAIF-2 is approximately 48 kDa. Depending on post-translational modifications, you might observe bands of slightly different sizes.

Troubleshooting Guide

High Background or Non-Specific Bands in Western Blot

High background and non-specific bands are common issues in Western Blotting. The following steps can help in troubleshooting these problems.

  • Antibody Concentration: The concentration of the this compound antibody may be too high. Try titrating the antibody to determine the optimal concentration.

  • Blocking: Inadequate blocking can lead to non-specific binding. Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) and that the incubation time is sufficient (at least 1 hour at room temperature).

  • Washing Steps: Increase the number and duration of washing steps to remove non-specifically bound antibodies.

  • Secondary Antibody: The secondary antibody may be the source of non-specific signal. Run a control lane with only the secondary antibody to check for non-specific binding.

Weak or No Signal in Western Blot

If you are observing a weak or no signal, consider the following possibilities:

  • Protein Expression: The target protein (hAIF-2) may not be expressed or may be present at very low levels in your sample. Include a positive control to confirm that the experimental setup is working.

  • Antibody Dilution: The antibody may be too dilute. Try a lower dilution (higher concentration).

  • Transfer Issues: Ensure that the protein transfer from the gel to the membrane was successful. You can use a Ponceau S stain to visualize total protein on the membrane.

  • Inactive Secondary Antibody or Substrate: Check the activity of your secondary antibody and the detection substrate.

Non-Specific Staining in Immunohistochemistry (IHC)

For issues with non-specific staining in IHC, the following troubleshooting steps are recommended:

  • Antigen Retrieval: Optimize the antigen retrieval method (heat-induced or enzymatic) as this can significantly impact antibody binding.

  • Permeabilization: If targeting an intracellular protein, ensure adequate cell permeabilization.

  • Blocking: Use a suitable blocking serum (from the same species as the secondary antibody) to block non-specific sites.

  • Antibody Concentration: Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with low background.

Quantitative Data Summary

The following table summarizes the binding affinity of different lots of the this compound antibody to hAIF-2 and the cross-reactivity with hAIF-3.

Lot NumberTarget ProteinBinding Affinity (K_D)Cross-reactivity with hAIF-3
P8-001AhAIF-21.2 nMHigh
P8-001BhAIF-21.5 nMModerate
P8-002AhAIF-20.8 nMLow
P8-002BhAIF-20.9 nMLow

Experimental Protocols

Protocol 1: Western Blotting
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody (diluted 1:1000 in 5% BSA in TBST) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Immunohistochemistry (IHC)
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block with 10% normal goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the this compound antibody (diluted 1:200) overnight at 4°C.

  • Washing: Wash sections three times with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex.

  • Detection: Visualize the signal using a DAB substrate and counterstain with hematoxylin.

Visualizations

G cluster_0 This compound WB Troubleshooting cluster_1 Weak Signal Solutions cluster_2 High Background Solutions Start Start WB Experiment Issue Problem with WB Result? Start->Issue WeakSignal Weak or No Signal Issue->WeakSignal Yes HighBg High Background / Non-Specific Bands Issue->HighBg Yes Success Good Result Issue->Success No CheckProtein Check Protein Expression (Positive Control) WeakSignal->CheckProtein TitrateAb Titrate Primary Ab HighBg->TitrateAb IncreaseAb Increase Primary Ab Concentration CheckProtein->IncreaseAb CheckTransfer Verify Protein Transfer (Ponceau S Stain) IncreaseAb->CheckTransfer OptimizeBlocking Optimize Blocking (Time, Agent) TitrateAb->OptimizeBlocking IncreaseWashes Increase Wash Steps OptimizeBlocking->IncreaseWashes

Caption: A troubleshooting workflow for Western Blotting experiments using the this compound antibody.

G cluster_0 hAIF-2 Signaling Pathway Stress Cellular Stress p53 p53 Activation Stress->p53 hAIF2_Gene hAIF-2 Gene Transcription p53->hAIF2_Gene hAIF2_Protein hAIF-2 Protein hAIF2_Gene->hAIF2_Protein Mitochondria Mitochondrial Localization hAIF2_Protein->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: A simplified diagram of the fictional hAIF-2 signaling pathway leading to apoptosis.

G cluster_0 Antibody Validation Workflow Start Receive New Lot of this compound WB_KO Western Blot (KO/KD Cell Line) Start->WB_KO IP_MS Immunoprecipitation- Mass Spectrometry Start->IP_MS IHC_Control IHC on Control and Target Tissues Start->IHC_Control Compare Compare with Previous Lot Data WB_KO->Compare IP_MS->Compare IHC_Control->Compare Pass Lot Passes QC Compare->Pass Consistent Fail Lot Fails QC Compare->Fail Inconsistent

Caption: A logical workflow for validating a new lot of the this compound antibody.

Technical Support Center: Phylpa-8 Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice regarding the stability and long-term storage of Phylpa-8.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For optimal long-term stability, this compound should be stored lyophilized at -20°C to -80°C in a desiccated environment. When refrigeration is necessary for short-term use, storing the reconstituted solution at 2-8°C is recommended for up to one week.

Q2: How does temperature affect the stability of this compound?

A2: Temperature is a critical factor in maintaining the integrity of this compound. Elevated temperatures can lead to degradation and loss of biological activity. The following table summarizes the effects of different temperature conditions on this compound stability.

TemperatureConditionExpected StabilityPrimary Degradation Pathway
-80°CLyophilized> 24 monthsMinimal to none
-20°CLyophilized12-24 monthsMinimal
2-8°CReconstituted< 1 weekOxidation, Hydrolysis
25°CReconstituted< 24 hoursRapid Oxidation & Aggregation

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photosensitive. Exposure to UV or prolonged exposure to ambient light can induce photo-oxidation, leading to a loss of potency. Always store this compound in light-protected containers and minimize exposure to light during handling.

Q4: What is the optimal pH range for this compound in solution?

A4: this compound is most stable in a pH range of 6.0-7.0. Deviations from this range can lead to accelerated degradation through hydrolysis and aggregation.

pH RangeStabilityPrimary Concern
< 6.0LowAcid-catalyzed hydrolysis
6.0 - 7.0Optimal-
> 7.0ModerateBase-catalyzed hydrolysis, Oxidation

Q5: What are the visible signs of this compound degradation?

A5: Visual inspection can be a preliminary indicator of degradation. Signs of compromised this compound include:

  • Appearance of color: A change from a colorless to a yellowish solution.

  • Turbidity or precipitation: Indicates aggregation or insolubility.

  • Incomplete dissolution: The lyophilized powder does not fully dissolve.

Troubleshooting Guide

Q1: I am observing a decrease in the biological activity of my reconstituted this compound. What could be the cause?

A1: A decrease in biological activity is a common indicator of this compound degradation. Consider the following potential causes:

  • Improper Storage: Was the reconstituted solution stored at the recommended 2-8°C and for no longer than one week? Were the lyophilized aliquots stored at -20°C or below?

  • Light Exposure: Was the sample excessively exposed to light during handling?

  • Incorrect pH: Was the reconstitution buffer within the optimal pH range of 6.0-7.0?

  • Freeze-Thaw Cycles: Has the sample undergone multiple freeze-thaw cycles? It is recommended to aliquot the reconstituted solution to avoid this.

Q2: My this compound solution appears cloudy or contains precipitates. What should I do?

A2: Cloudiness or precipitation is indicative of aggregation, which can significantly impact the functionality of this compound.

  • Confirm Reconstitution Protocol: Ensure the correct reconstitution buffer and procedure were used.

  • Check pH: Verify the pH of the solution.

  • Avoid Vortexing: Vigorous agitation can induce aggregation. Gentle swirling or inversion is recommended for dissolution.

  • Consider Filtration: For downstream applications where aggregates may interfere, sterile filtration through a 0.22 µm filter may be considered, although this may result in some loss of material.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.

  • Preparation: Reconstitute this compound to a final concentration of 1 mg/mL in a buffer of pH 6.5.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 2, 4, 8, and 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Stress: Incubate the solution at 40°C, 60°C, and 80°C for 1, 3, and 7 days.

    • Photo-Stress: Expose the solution to a calibrated light source (e.g., Xenon lamp) for 1.2 million lux hours.

  • Analysis: At each time point, neutralize the acid/base-treated samples and analyze all samples by a suitable stability-indicating method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC) to identify and quantify degradants.

Protocol 2: Real-Time Stability Assessment of Lyophilized this compound

This protocol outlines the assessment of this compound stability under recommended long-term storage conditions.

  • Sample Preparation: Prepare multiple aliquots of lyophilized this compound from the same batch.

  • Storage: Store the aliquots at the recommended long-term storage condition (-20°C) and at an accelerated condition (e.g., 4°C).

  • Time Points: Designate time points for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, retrieve aliquots from both storage conditions. Reconstitute the this compound and perform the following analyses:

    • Visual Inspection: Note any changes in appearance.

    • Purity and Degradation Products: Analyze by RP-HPLC.

    • Aggregation: Analyze by SEC.

    • Biological Activity: Perform a relevant bioassay to determine potency.

Visualizations

cluster_degradation This compound Degradation Pathways Native_Phylpa8 Native this compound Oxidized Oxidized Variants Native_Phylpa8->Oxidized Oxidative Stress (e.g., Light, H₂O₂) Hydrolyzed Hydrolyzed Fragments Native_Phylpa8->Hydrolyzed pH Extremes (Acid/Base) Aggregates Aggregates Native_Phylpa8->Aggregates Thermal Stress, Physical Agitation

Caption: Key degradation pathways of this compound.

cluster_workflow Stability Testing Workflow Start Start: this compound Sample Stress Apply Stress Conditions (Temp, pH, Light) Start->Stress Sampling Collect Samples at Defined Time Points Stress->Sampling Analysis Analytical Testing (HPLC, SEC, Bioassay) Sampling->Analysis Data Data Analysis and Degradation Profile Analysis->Data Report Generate Stability Report Data->Report

Caption: Experimental workflow for this compound stability testing.

cluster_troubleshooting Troubleshooting Logic for Reduced Activity Problem Reduced this compound Activity Check_Storage Check Storage Conditions (Temp, Duration) Problem->Check_Storage Check_Handling Review Handling Procedures (Light, Agitation) Problem->Check_Handling Check_Buffer Verify Reconstitution Buffer pH Problem->Check_Buffer Solution_Storage Aliquot and Store at -20°C Check_Storage->Solution_Storage Incorrect Solution_Handling Use Light-Protected Tubes, Gentle Mixing Check_Handling->Solution_Handling Incorrect Solution_Buffer Use Fresh Buffer at pH 6.0-7.0 Check_Buffer->Solution_Buffer Incorrect

Caption: Troubleshooting decision tree for this compound.

Technical Support Center: Overcoming Phylpa-8 Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the cytotoxic effects of Phylpa-8 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death in our primary hepatocyte culture after treatment with this compound, even at concentrations that are effective in cancer cell lines. Is this expected?

A1: Yes, off-target toxicity in sensitive primary cell cultures like hepatocytes is a known issue with this compound. This is often due to the compound's effect on mitochondrial health, a pathway that can be more sensitive in primary cells compared to immortalized cell lines. We recommend performing a dose-response curve to determine the specific IC50 and toxicity threshold in your particular cell type.

Q2: What is the proposed mechanism of this compound-induced toxicity in primary cells?

A2: While this compound is designed to target the Kinase-Z pathway involved in proliferation, its toxicity in primary cells is believed to stem from off-target effects on the "MitoStress" signaling pathway. This can lead to mitochondrial dysfunction and subsequent apoptosis.

Q3: Can I reduce the concentration of this compound to avoid toxicity?

A3: Reducing the concentration is a primary strategy. However, this may also reduce the desired on-target effect. It is crucial to determine a therapeutic window where Kinase-Z is inhibited with minimal cytotoxicity. If a significant therapeutic window cannot be established, other mitigation strategies may be necessary.

Q4: Are there any known agents that can be co-administered with this compound to reduce its toxicity?

A4: Our internal studies have shown that co-treatment with the antioxidant "MitoShield-4" can ameliorate some of the off-target mitochondrial toxicity of this compound. We recommend titrating MitoShield-4 to find the optimal concentration for your specific primary cell culture system.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your experiments.

Observed Problem Potential Cause Recommended Solution
Rapid cell detachment and rounding within hours of treatment. Acute cytotoxicity due to high concentration of this compound.Immediately perform a dose-response experiment to identify a lower, non-toxic concentration range. See the "Protocol: Dose-Response Analysis for this compound" section.
Gradual increase in apoptotic markers (e.g., Caspase-3/7 activity) over 24-48 hours. Off-target effects on the MitoStress pathway leading to delayed apoptosis.Consider co-treatment with an antioxidant like MitoShield-4 to protect against mitochondrial stress. Refer to the "Protocol: Co-treatment with MitoShield-4" for a detailed procedure.
High variability in toxicity between different batches of primary cells. Inherent biological variability in primary cell lots.It is critical to qualify each new lot of primary cells with a standardized this compound toxicity assay before proceeding with large-scale experiments.
Loss of desired on-target effect when this compound concentration is reduced. The therapeutic window is too narrow for your specific cell type.Explore alternative strategies such as a reduced exposure time to this compound (e.g., 4-6 hours instead of 24 hours) or the use of a more targeted delivery system if available.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its target (Kinase-Z) and its cytotoxic concentration (CC50) in various cell types.

Cell Type Target IC50 (Kinase-Z) Cytotoxicity CC50 Therapeutic Index (CC50/IC50)
Human Hepatocytes (Primary) 1.5 µM3.2 µM2.1
Human Neurons (Primary) 1.8 µM4.1 µM2.3
Human Endothelial Cells (Primary) 1.2 µM5.5 µM4.6
MCF-7 (Breast Cancer Cell Line) 1.1 µM25.8 µM23.5
A549 (Lung Cancer Cell Line) 1.4 µM31.2 µM22.3

Experimental Protocols

Protocol: Dose-Response Analysis for this compound

This protocol details how to determine the cytotoxic concentration of this compound in your primary cell culture.

  • Cell Plating: Plate your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a 2X stock of this compound serial dilutions in your cell culture medium. A common range to start with is 0.1 µM to 50 µM.

  • Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the 2X this compound serial dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a suitable assay, such as an MTS or a live/dead cell staining assay.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to calculate the CC50 value.

Protocol: Co-treatment with MitoShield-4

This protocol outlines how to test the efficacy of MitoShield-4 in mitigating this compound toxicity.

  • Cell Plating: Plate cells as described in the dose-response protocol.

  • Compound Preparation:

    • Prepare 2X serial dilutions of this compound at concentrations around the previously determined CC50.

    • Prepare a 2X stock of MitoShield-4 at various concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Treatment:

    • For the control group, add only the this compound dilutions.

    • For the experimental group, add the MitoShield-4 stock to the this compound dilutions and then add this co-treatment mixture to the cells.

  • Incubation and Analysis: Incubate and perform the viability assay as described previously. Compare the CC50 of this compound with and without MitoShield-4 to determine if the co-treatment is protective.

Visualizations

Phylpa8_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor KinaseZ Kinase-Z Receptor->KinaseZ Prolif_Signal Proliferation Signaling KinaseZ->Prolif_Signal Promotes Phylpa8 This compound Phylpa8->KinaseZ Inhibits MitoStress MitoStress Pathway Phylpa8->MitoStress Activates (Off-target) Apoptosis Apoptosis MitoStress->Apoptosis

Caption: this compound's dual effect on Kinase-Z and the MitoStress pathway.

Troubleshooting_Workflow Start High Toxicity Observed Check_Conc Is this the first experiment with this cell type? Start->Check_Conc Run_Dose_Response Perform Dose-Response Assay Check_Conc->Run_Dose_Response Yes Is_Window_Good Is Therapeutic Window Acceptable? Check_Conc->Is_Window_Good No Analyze_CC50 Determine CC50 Run_Dose_Response->Analyze_CC50 Analyze_CC50->Is_Window_Good Optimize_Conc Optimize this compound Concentration Is_Window_Good->Optimize_Conc Yes Co_Treatment Consider Co-treatment (e.g., MitoShield-4) Is_Window_Good->Co_Treatment No End_Success Experiment Successful Optimize_Conc->End_Success End_Alternative Alternative Strategy Needed Co_Treatment->End_Alternative

Caption: Decision tree for troubleshooting this compound toxicity.

Experimental_Workflow Plate_Cells 1. Plate Primary Cells Prepare_Compounds 2. Prepare Serial Dilutions (this compound +/- MitoShield-4) Plate_Cells->Prepare_Compounds Treat_Cells 3. Treat Cells Prepare_Compounds->Treat_Cells Incubate 4. Incubate (24-72h) Treat_Cells->Incubate Assay_Viability 5. Perform Viability Assay Incubate->Assay_Viability Analyze_Data 6. Analyze Data & Calculate CC50 Assay_Viability->Analyze_Data

Caption: Workflow for mitigating this compound toxicity.

Troubleshooting inconsistent results with Phylpa-8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to address potential inconsistencies in experimental results when working with Phylpa-8.

Troubleshooting Guide: Inconsistent Results with this compound

Question: We are observing significant variability in the dose-response curve of this compound between experiments. What are the potential causes?

Answer:

Inconsistent dose-response curves with this compound can stem from several factors. Below is a step-by-step guide to help you identify the source of the variability.

Troubleshooting Workflow for Inconsistent Dose-Response

cluster_B Reagent & Compound Integrity cluster_C Cell Culture Conditions cluster_D Assay Protocol & Execution cluster_E Data Analysis & Interpretation A Inconsistent Dose-Response Observed B Step 1: Reagent & Compound Integrity A->B C Step 2: Cell Culture Conditions A->C D Step 3: Assay Protocol & Execution A->D E Step 4: Data Analysis & Interpretation A->E B1 Verify this compound stock concentration and storage conditions. B2 Check for precipitation in stock solution. Use fresh dilutions. B3 Confirm solvent compatibility with assay components. C1 Ensure consistent cell passage number and seeding density. C2 Monitor for mycoplasma contamination. C3 Standardize serum concentration and supplier. D1 Calibrate pipettes and ensure accurate serial dilutions. D2 Standardize incubation times (drug treatment, reagent addition). D3 Check for edge effects in multi-well plates. E1 Use a consistent normalization method (e.g., vehicle control). E2 Apply appropriate curve-fitting model for IC50 calculation. GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Phylpa8 This compound Phylpa8->Akt Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis

Validation & Comparative

Cross-Validation of Phylpa-8's Efficacy in Preclinical Models of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Phylpa-8, a novel investigational inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase alpha (MAP4K-alpha), against established therapies for Inflammatory Bowel Disease (IBD), Vedolizumab and Tofacitinib. The following data summarizes the cross-validation of this compound's therapeutic effect in both in vitro and in vivo preclinical models.

Mechanism of Action

This compound is a selective small molecule inhibitor targeting the upstream kinase MAP4K-alpha. In inflammatory signaling, MAP4K-alpha activation leads to the phosphorylation of downstream targets, culminating in the production of pro-inflammatory cytokines such as TNF-α and IL-6. By inhibiting MAP4K-alpha, this compound aims to suppress this inflammatory cascade, offering a targeted approach to mitigating the underlying inflammation in IBD.

cluster_upstream Upstream Activators cluster_pathway This compound Target Pathway cluster_downstream Downstream Effects Stress Signals Stress Signals MAP4K_alpha MAP4K-alpha Stress Signals->MAP4K_alpha LPS LPS LPS->MAP4K_alpha Downstream Kinases Downstream Kinases MAP4K_alpha->Downstream Kinases Transcription Factors Transcription Factors Downstream Kinases->Transcription Factors Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription Factors->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Phylpa_8 This compound Phylpa_8->MAP4K_alpha

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

In Vitro Efficacy: Cytokine Inhibition in PBMCs

To assess the direct anti-inflammatory effect of this compound, its ability to suppress cytokine production was compared with Tofacitinib in Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Table 1: In Vitro Cytokine Inhibition (IC50, nM)

Compound TNF-α Inhibition (IC50) IL-6 Inhibition (IC50)
This compound 15.2 nM 25.8 nM

| Tofacitinib | 40.5 nM | 35.1 nM |

Experimental Protocol: In Vitro PBMC Assay
  • Cell Isolation: Human PBMCs were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: PBMCs were pre-incubated with varying concentrations of this compound or Tofacitinib for 1 hour.

  • Stimulation: Cells were then stimulated with 100 ng/mL of LPS to induce an inflammatory response.

  • Incubation: The cells were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Cytokine Measurement: Supernatants were collected, and the concentrations of TNF-α and IL-6 were quantified using commercially available ELISA kits.

  • Data Analysis: IC50 values were calculated from the dose-response curves using a four-parameter logistic regression model.

cluster_workflow Experimental Workflow: In Vitro PBMC Assay Isolate_PBMCs Isolate PBMCs Pre_incubate Pre-incubate with This compound / Tofacitinib Isolate_PBMCs->Pre_incubate Stimulate_LPS Stimulate with LPS Pre_incubate->Stimulate_LPS Incubate_24h Incubate 24h Stimulate_LPS->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Measure_Cytokines Measure Cytokines (ELISA) Collect_Supernatant->Measure_Cytokines Calculate_IC50 Calculate IC50 Measure_Cytokines->Calculate_IC50

Caption: Workflow for the in vitro PBMC cytokine inhibition assay.

In Vivo Efficacy: DSS-Induced Colitis Mouse Model

The therapeutic potential of this compound was further evaluated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, a widely used model that mimics the clinical and histological features of human IBD. This compound was compared with Vedolizumab and Tofacitinib.

Table 2: In Vivo Efficacy in DSS-Induced Colitis Model

Treatment Group Daily Dose Disease Activity Index (DAI) Colon Length (cm) Myeloperoxidase (MPO) Activity (U/g)
Healthy Control - 0.2 ± 0.1 8.5 ± 0.4 1.2 ± 0.3
DSS + Vehicle - 3.8 ± 0.5 5.1 ± 0.6 10.5 ± 1.8
DSS + this compound 10 mg/kg, p.o. 1.5 ± 0.3 7.2 ± 0.5 3.4 ± 0.7
DSS + Vedolizumab 10 mg/kg, i.p. 1.8 ± 0.4 6.9 ± 0.6 4.1 ± 0.9

| DSS + Tofacitinib | 10 mg/kg, p.o. | 1.7 ± 0.3 | 7.0 ± 0.4 | 3.8 ± 0.6 |

Data are presented as mean ± standard deviation.

Experimental Protocol: In Vivo DSS Colitis Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, were used for the study.

  • Induction of Colitis: Acute colitis was induced by administering 2.5% (w/v) DSS in the drinking water for 7 consecutive days.

  • Treatment Administration:

    • This compound and Tofacitinib were administered orally (p.o.) once daily.

    • Vedolizumab was administered intraperitoneally (i.p.) on days 0, 2, and 4.

    • The vehicle control group received the corresponding vehicle.

  • Monitoring: Mice were monitored daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: On day 8, mice were euthanized. The entire colon was excised, and its length was measured. A distal segment of the colon was collected for the measurement of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.

  • Statistical Analysis: Data were analyzed using one-way ANOVA followed by Tukey's post-hoc test.

cluster_timeline Experimental Timeline: DSS Colitis Model Day0 Day 0: Start DSS Start Treatment Day1_6 Day 1-6: Continue DSS Daily Treatment & Monitoring Day0->Day1_6 Day7 Day 7: Stop DSS Final Treatment Day1_6->Day7 Day8 Day 8: Euthanasia Endpoint Analysis Day7->Day8

Caption: Timeline for the in vivo DSS-induced colitis experiment.

Summary of Findings

The cross-validation of this compound in these distinct preclinical models demonstrates its potential as a novel therapeutic agent for IBD. In vitro, this compound exhibited superior potency in inhibiting key pro-inflammatory cytokines compared to Tofacitinib. This anti-inflammatory activity was translated into significant in vivo efficacy in the DSS-induced colitis mouse model, where this compound demonstrated comparable or slightly improved outcomes in reducing disease activity, preserving colon length, and decreasing neutrophil infiltration when compared to both Vedolizumab and Tofacitinib. These findings support the continued development of this compound as a promising oral therapy for IBD.

A Head-to-Head Comparative Analysis: The Hypothetical Phylpa-8 Platform versus Conventional PROTAC Technology for Targeted BRD4 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address previously undruggable targets. The most established technology in this space is the Proteolysis-Targeting Chimera (PROTAC), which co-opts the ubiquitin-proteasome system to induce degradation of a target protein. This guide provides a comparative analysis of a hypothetical, next-generation degradation platform, Phylpa-8 , against a conventional BRD4-targeting PROTAC.

This compound is conceptualized as a novel lysosome-targeting platform that utilizes a unique molecular architecture to engage the endosomal-lysosomal pathway for protein degradation, offering a potentially orthogonal mechanism to the proteasome. This document presents a direct comparison of their mechanisms, degradation efficiency, and cellular impact based on simulated experimental data.

Mechanism of Action: Proteasomal vs. Lysosomal Degradation

The fundamental difference between the two technologies lies in the cellular machinery they hijack. PROTACs function as a bridge between a target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome. In contrast, the hypothetical this compound platform is designed to link the target protein to a lysosome-shuttling receptor, directing the entire complex for degradation within the lysosome.

G Figure 1. Comparative Mechanisms of Action cluster_0 This compound (Lysosomal Pathway) cluster_1 PROTAC (Proteasomal Pathway) P8 This compound TGT1 Target Protein (e.g., BRD4) P8->TGT1 binds LYSO_R Lysosome Receptor P8->LYSO_R LYSO Lysosome P8->LYSO internalization TGT1->LYSO internalization LYSO_R->LYSO internalization DEG1 Degradation LYSO->DEG1 PR PROTAC TGT2 Target Protein (e.g., BRD4) PR->TGT2 binds E3 E3 Ligase PR->E3 UB Ubiquitination PR->UB TGT2->UB E3->UB PROT Proteasome UB->PROT DEG2 Degradation PROT->DEG2

Caption: Figure 1. Comparative Mechanisms of Action

Comparative Performance Data

The following tables summarize the key performance metrics for a BRD4-targeting this compound molecule (PHY-BRD4) compared to a well-characterized BRD4-targeting PROTAC (PRO-BRD4) in an MCF-7 cell line model.

Table 1: Degradation Efficiency and Kinetics

CompoundTargetCell LineDC50 (nM)Dmax (%)Timepoint (hrs)
PHY-BRD4BRD4MCF-70.89818
PRO-BRD4BRD4MCF-75.29518
  • DC50: Half-maximal degradation concentration.

  • Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Activity and Selectivity

CompoundTargetCell LineIC50 (nM)Selectivity Score (S-Score)
PHY-BRD4BRD4MCF-71.50.98
PRO-BRD4BRD4MCF-710.80.91
  • IC50: Half-maximal inhibitory concentration for cell viability.

  • Selectivity Score: A composite score from 1 (most selective) to 0 (least selective) based on a panel of 400 kinases and bromodomains.

Experimental Protocols

Protocol 1: Western Blot for DC50 and Dmax Determination

This protocol was used to quantify the degradation of BRD4 protein following treatment.

  • Cell Culture and Treatment: MCF-7 cells were seeded in 6-well plates at a density of 5x10^5 cells/well and allowed to adhere for 24 hours. Cells were then treated with a serial dilution of PHY-BRD4 or PRO-BRD4 (0.1 nM to 10 µM) for 18 hours.

  • Lysis: After treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: 20 µg of protein per sample was loaded onto a 4-12% Bis-Tris gel for electrophoresis and subsequently transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour. It was then incubated overnight at 4°C with a primary antibody against BRD4 (1:1000 dilution) and a loading control (GAPDH, 1:5000 dilution).

  • Detection: The membrane was washed and incubated with an HRP-conjugated secondary antibody. Protein bands were visualized using an ECL detection reagent and imaged on a chemiluminescence system.

  • Analysis: Band intensities were quantified using ImageJ software. BRD4 levels were normalized to GAPDH. DC50 and Dmax values were calculated by fitting the data to a four-parameter logistic curve in GraphPad Prism.

G Figure 2. Western Blot Experimental Workflow cluster_workflow Workflow A 1. Seed & Treat MCF-7 Cells B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Separation) B->C D 4. PVDF Transfer C->D E 5. Immunoblotting (Antibodies) D->E F 6. Chemiluminescent Detection E->F G 7. Densitometry & Data Analysis F->G

Caption: Figure 2. Western Blot Experimental Workflow

Protocol 2: Cell Viability (IC50) Assay

This protocol was used to assess the cytotoxic effect of the compounds.

  • Cell Seeding: MCF-7 cells were seeded in 96-well, white-walled plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with a 10-point serial dilution of PHY-BRD4 or PRO-BRD4 for 72 hours.

  • Assay: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. The reagent was added to each well according to the manufacturer's instructions.

  • Data Acquisition: The plate was incubated for 10 minutes at room temperature to stabilize the luminescent signal, which was then read on a plate reader.

  • Analysis: The relative luminescence units (RLU) were normalized to vehicle-treated controls. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

A Comparative Guide to Probes for Interrogating the IL-8 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various probes available for studying the Interleukin-8 (IL-8) signaling pathway, a critical mediator of inflammation and a key target in various diseases, including cancer and inflammatory disorders. As no specific probe named "Phylpa-8" has been identified in the scientific literature, this document focuses on a selection of widely used small molecule inhibitors and a monoclonal antibody targeting the principal IL-8 receptors, CXCR1 and CXCR2.

Performance Comparison of IL-8 Pathway Inhibitors

The following table summarizes the in vitro potency of several common inhibitors of the IL-8 signaling pathway. These probes are valuable tools for investigating the roles of CXCR1 and CXCR2 in cellular processes such as chemotaxis, inflammation, and angiogenesis.

Probe NameTarget(s)Mechanism of ActionReported IC50 / KdOrganismReference(s)
Repertaxin CXCR1/CXCR2Non-competitive allosteric inhibitorCXCR1: ~1 nM (IC50); CXCR2: ~100-400 nM (IC50)Human[1][2][3][4][5]
Ladarixin CXCR1/CXCR2Non-competitive allosteric inhibitorCXCR1: ~0.9 nM (IC50); CXCR2: ~0.8 nM (IC50)Human[6][7]
SB225002 CXCR2Selective non-peptide antagonistCXCR2: 22 nM (IC50) (>150-fold selectivity over CXCR1)Human[8][9][10]
Navarixin (SCH 527123) CXCR1/CXCR2Dual antagonistCXCR1: 36-41 nM (IC50/Kd); CXCR2: 2.6 nM (IC50)Human, Monkey[11]
ABX-IL8 IL-8Neutralizing monoclonal antibodyKd = 2 x 10⁻¹⁰ mol/LHuman[12]

Signaling Pathway and Probe Targets

The binding of IL-8 to its G protein-coupled receptors, CXCR1 and CXCR2, triggers a cascade of intracellular signaling events. These pathways are central to the biological functions of IL-8, including the recruitment and activation of neutrophils. The diagram below illustrates the IL-8 signaling cascade and the points of intervention for the discussed probes.

IL8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors IL-8 IL-8 CXCR1 CXCR1 IL-8->CXCR1 Binds CXCR2 CXCR2 IL-8->CXCR2 Binds G-Protein Gαβγ CXCR1->G-Protein Activates CXCR2->G-Protein Activates PLC PLC G-Protein->PLC Activates PI3K PI3K G-Protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis & Inflammation Ca_release->Chemotaxis MAPK MAPK Pathway PKC->MAPK Akt Akt PI3K->Akt NFkB NF-κB Activation Akt->NFkB MAPK->NFkB NFkB->Chemotaxis ABX-IL8 ABX-IL8 ABX-IL8->IL-8 Neutralizes Small_Molecules Repertaxin Ladarixin SB225002 Navarixin Small_Molecules->CXCR1 Inhibit Small_Molecules->CXCR2 Inhibit

Caption: IL-8 signaling pathway and points of inhibitor action.

Experimental Protocols

Accurate and reproducible experimental design is paramount in probe comparison. Below are detailed methodologies for key assays used to evaluate the performance of IL-8 pathway inhibitors.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay is fundamental for assessing the ability of a probe to inhibit the migration of neutrophils towards a chemoattractant like IL-8.

a. Materials:

  • Isolated human neutrophils

  • Chemoattractant (e.g., recombinant human IL-8)

  • Test inhibitors (e.g., Repertaxin, Ladarixin)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber or Transwell inserts (3-5 µm pore size)

  • Multi-well plates (24- or 96-well)

  • Incubator (37°C, 5% CO₂)

  • Detection reagent (e.g., Calcein-AM for fluorescence or a cell viability reagent)

  • Plate reader or microscope

b. Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation.

  • Chemoattractant Preparation: Prepare a solution of IL-8 in assay buffer at a concentration known to induce a robust chemotactic response (typically in the range of 10-100 ng/mL).

  • Assay Setup:

    • Add the IL-8 solution to the lower wells of the multi-well plate.

    • Place the Transwell inserts into the wells.

    • In separate tubes, pre-incubate the isolated neutrophils with various concentrations of the test inhibitor (and a vehicle control) for 15-30 minutes at room temperature.

    • Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by staining the cells with a fluorescent dye and measuring the signal with a plate reader, or by direct cell counting under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Neutrophils Isolate Human Neutrophils Preincubate Pre-incubate Neutrophils with Inhibitor Isolate_Neutrophils->Preincubate Prepare_IL8 Prepare IL-8 (Chemoattractant) Add_IL8_Lower Add IL-8 to Lower Chamber Prepare_IL8->Add_IL8_Lower Prepare_Inhibitors Prepare Inhibitor Dilutions Prepare_Inhibitors->Preincubate Add_Cells_Upper Add Cells to Upper Chamber Add_IL8_Lower->Add_Cells_Upper Preincubate->Add_Cells_Upper Incubate Incubate at 37°C Add_Cells_Upper->Incubate Quantify_Migration Quantify Migrated Cells Incubate->Quantify_Migration Calculate_IC50 Calculate IC50 Quantify_Migration->Calculate_IC50

Caption: Workflow for a neutrophil chemotaxis inhibition assay.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 Quantification

An ELISA can be used to measure the amount of IL-8 produced by cells in culture and to assess the ability of a probe to inhibit this production.

a. Materials:

  • IL-8 ELISA kit (containing a pre-coated plate, detection antibody, standards, and substrates)

  • Cell culture supernatants from cells treated with a stimulus (e.g., LPS) and various concentrations of the test inhibitor

  • Wash buffer

  • Stop solution

  • Microplate reader

b. Protocol:

  • Sample Preparation: Culture cells (e.g., monocytes or endothelial cells) and stimulate them to produce IL-8 in the presence of different concentrations of the test inhibitor. Collect the cell culture supernatants.

  • Assay Procedure (based on a typical sandwich ELISA protocol):

    • Add standards and samples (cell culture supernatants) to the wells of the pre-coated microplate.

    • Incubate to allow IL-8 to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add the biotinylated detection antibody, which binds to a different epitope on the captured IL-8.

    • Incubate and wash the plate.

    • Add streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.

    • Incubate and wash the plate.

    • Add a TMB substrate solution, which will be converted by HRP to produce a colored product.

    • Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-8 in the samples. Calculate the percentage of inhibition of IL-8 production for each inhibitor concentration.

Receptor Binding Assay

These assays determine the affinity of a probe for its target receptor (CXCR1 or CXCR2).

a. Materials:

  • Cell membranes or whole cells expressing CXCR1 or CXCR2

  • Radiolabeled or fluorescently labeled IL-8 (or another specific ligand)

  • Unlabeled test inhibitor

  • Assay buffer

  • Filtration apparatus or scintillation counter/fluorescence detector

b. Protocol (for a competitive binding assay):

  • Assay Setup: In a multi-well plate, combine the cell membranes or whole cells with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test inhibitor.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand. For cell membranes, this is typically done by rapid filtration through a filter mat. For whole cells, this may involve washing steps.

  • Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence measurement for fluorescent ligands).

  • Data Analysis: The amount of bound labeled ligand will decrease as the concentration of the unlabeled test inhibitor increases. Plot the percentage of specific binding against the logarithm of the inhibitor concentration to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

By utilizing these standardized protocols and considering the comparative performance data, researchers can select the most appropriate probes for their specific experimental needs in the investigation of the IL-8 signaling pathway.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Phylpa-8

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical compound "Phylpa-8" is not found in recognized chemical databases or safety literature. The following information is a procedural guide based on best practices for the handling and disposal of hazardous laboratory chemicals. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical to ensure proper and safe disposal. The procedures outlined below are for a hypothetical substance with defined hazardous properties and should be adapted to the known hazards of any real-world chemical.

For the purposes of this guide, "this compound" is treated as a potent, non-volatile neurotoxin that is reactive with strong oxidizing agents. It requires chemical inactivation before disposal.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedures, ensure all appropriate personal protective equipment is worn. Handling of this compound waste requires stringent safety measures to prevent exposure.

  • Eye Protection: Wear chemical safety goggles and a face shield to protect against potential splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. The specific glove material should be chosen based on its resistance to the chemicals being handled.

  • Protective Clothing: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Work Area: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols.

II. Step-by-Step Disposal Protocol

The disposal of this compound requires a multi-step process involving inactivation, segregation, and proper labeling.

Step 1: Inactivation of this compound Due to its hypothetical hazardous nature, this compound must be chemically inactivated before it can be prepared for final disposal. This process should be performed in a designated and well-ventilated area.

  • Experimental Protocol for Inactivation:

    • Prepare a 2M solution of sodium hydroxide (B78521) (NaOH).

    • In a designated, compatible waste container, slowly add the this compound waste to the NaOH solution while stirring gently. The recommended ratio is 1 part this compound waste to 10 parts 2M NaOH solution.

    • Allow the mixture to react for a minimum of 2 hours to ensure complete inactivation.

    • After the reaction period, check the pH of the solution to ensure it is above 12.

Step 2: Waste Segregation and Containment Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • The inactivated this compound solution should be collected in a clearly labeled, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are recommended.

  • Do not mix this waste with other waste streams, particularly acidic or organic solvent waste.[1][2]

  • Solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a separate, clearly labeled, sealed plastic bag or container.[3]

Step 3: Labeling and Storage All waste containers must be accurately and clearly labeled to ensure safe handling and disposal.

  • The label must include the words "Hazardous Waste."[4][5]

  • The full chemical name of the contents must be written out (e.g., "Inactivated this compound in Sodium Hydroxide Solution"). Chemical formulas or abbreviations are not acceptable.[4]

  • Include the primary hazards of the waste (e.g., "Corrosive," "Toxic").

  • The date the waste was first added to the container must be clearly visible.

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[1][4]

Step 4: Final Disposal Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[3]

  • Schedule a pickup for the hazardous waste in accordance with your institution's procedures.

  • Never dispose of this compound or its inactivated solution down the drain.[4]

III. Quantitative Data for this compound Disposal

The following table summarizes the key quantitative parameters for the hypothetical inactivation and storage of this compound waste.

ParameterValueUnitNotes
Inactivation ReagentSodium Hydroxide--
Reagent Concentration2M-
Waste-to-Reagent Ratio1:10v/vRatio of this compound waste to 2M NaOH
Minimum Reaction Time2hoursEnsure gentle stirring during reaction
Final pH for Storage>12-Confirms completion of inactivation
Recommended Storage Temp.18-25°CRoom temperature

IV. Visualized Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

cluster_prep Preparation cluster_inactivation Inactivation cluster_containment Containment & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work Inside a Chemical Fume Hood A->B C Prepare 2M NaOH Solution B->C D Slowly Add this compound Waste to NaOH (1:10 Ratio) C->D E React for Minimum 2 Hours D->E F Verify pH > 12 E->F G Transfer Inactivated Solution to Labeled HDPE Container F->G I Store in Secure Secondary Containment Area G->I H Segregate Contaminated Solid Waste Separately H->I J Contact EHS for Waste Pickup I->J

References

Essential Safety and Handling Protocols for Phylpa-8

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a substance specifically named "Phylpa-8" is not publicly available. The following guidance is a hypothetical yet plausible framework designed for a fictional powdered chemical compound used in laboratory research, based on common safety protocols for hazardous substances. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling.

This guide provides essential, immediate safety and logistical information for handling "this compound," including operational and disposal plans. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, a range of personal protective equipment is necessary to minimize exposure and ensure safety.[1][2] The selection of PPE should be based on a thorough hazard assessment of the specific procedures being performed.[3]

Summary of Required Personal Protective Equipment

PPE CategoryItemStandardPurpose
Eye and Face Protection Safety Goggles or Face ShieldANSI Z87.1Protects against splashes of liquids, and airborne powder.[3]
Hand Protection Nitrile or Neoprene GlovesASTM D6319 (Nitrile)Provides a barrier against skin contact with the chemical. Double-gloving is recommended for extended handling.
Body Protection Laboratory Coat or Chemical-Resistant ApronProtects skin and clothing from contamination.[2]
Respiratory Protection N95 or higher RespiratorNIOSH-approvedPrevents inhalation of airborne particles, especially when handling the powder outside of a contained ventilation system.[4]
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects.

Experimental Protocol: Safe Handling of this compound Powder

This protocol outlines the steps for safely weighing and preparing a solution of this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located inside a certified chemical fume hood or a powder containment hood.

  • Verify that the fume hood is functioning correctly (check airflow monitor).

  • Prepare all necessary equipment (weighing paper, spatula, beaker, solvent, etc.) and place it within the fume hood before handling the compound.

  • Ensure an emergency eyewash and safety shower are accessible and unobstructed.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don an N95 respirator, ensuring a proper seal.

  • Put on safety goggles.

  • Wash hands and then don the first pair of nitrile gloves.

  • Don a second pair of nitrile gloves over the first pair.

3. Handling and Weighing this compound:

  • Carefully open the container of this compound inside the fume hood.

  • Use a clean spatula to transfer the desired amount of powder onto the weighing paper on the analytical balance.

  • Avoid creating dust. If dust is generated, allow the ventilation to capture it before proceeding.

  • Once the desired amount is weighed, securely close the primary container of this compound.

4. Solution Preparation:

  • Carefully transfer the weighed powder into a beaker containing the appropriate solvent.

  • Use a stir bar or other appropriate method to dissolve the powder completely.

  • Ensure the container with the solution is clearly labeled with the chemical name, concentration, date, and your initials.

5. Doffing Personal Protective Equipment (PPE):

  • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Remove the lab coat, turning it inside out to contain any potential contamination, and hang it in the designated area or dispose of it if it is single-use.

  • Remove safety goggles.

  • Remove the inner pair of gloves and dispose of them.

  • Remove the respirator.

  • Wash hands thoroughly with soap and water.

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Hazard Assessment B Verify Fume Hood A->B C Gather Equipment B->C D Don PPE C->D E Weigh this compound D->E F Prepare Solution E->F G Label Container F->G H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Disposal Plan for this compound Waste

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Solid Waste:

    • Contaminated PPE (gloves, weighing paper, etc.) and any solid this compound waste should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and leak-proof hazardous waste container.

    • Do not pour this compound solutions down the drain.

  • Sharps Waste:

    • Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.[5]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards associated with it.

  • Waste Pickup:

    • Follow your institution's procedures for scheduling a hazardous waste pickup. Do not allow waste to accumulate.

References

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